Product packaging for 2,7-Dimethylbenzofuran-6-amine(Cat. No.:CAS No. 187267-90-9)

2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129
CAS No.: 187267-90-9
M. Wt: 161.2 g/mol
InChI Key: CWBULPKCHKMBDF-UHFFFAOYSA-N
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Description

2,7-Dimethylbenzofuran-6-amine is a high-purity, synthetic organic compound of significant interest in chemical and pharmaceutical research. Its core structure, based on a benzofuran scaffold bearing dimethyl and amine substituents at specific positions, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize this compound primarily in medicinal chemistry for the development of novel pharmacologically active molecules, particularly as a precursor for ligands targeting various receptor classes. The electron-donating amine group at the 6-position and the steric influence of the methyl groups at the 2- and 7-positions impart unique electronic and steric properties, which can be leveraged to modulate the compound's binding affinity, metabolic stability, and overall physicochemical profile in structure-activity relationship (SAR) studies. This well-characterized building block is essential for exploring new chemical space in drug discovery programs, material science for the development of organic semiconductors, and as a standard in analytical chemistry for method development. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B067129 2,7-Dimethylbenzofuran-6-amine CAS No. 187267-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187267-90-9

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2,7-dimethyl-1-benzofuran-6-amine

InChI

InChI=1S/C10H11NO/c1-6-5-8-3-4-9(11)7(2)10(8)12-6/h3-5H,11H2,1-2H3

InChI Key

CWBULPKCHKMBDF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C(=C(C=C2)N)C

Canonical SMILES

CC1=CC2=C(O1)C(=C(C=C2)N)C

Synonyms

6-Benzofuranamine, 2,7-dimethyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2,7-Dimethylbenzofuran-6-amine is a substituted aromatic heterocyclic compound. While specific experimental values are not published, its fundamental properties can be predicted with a high degree of confidence based on its chemical structure and comparison with isomers like 3,7-Dimethylbenzofuran-6-amine.

Identifier Value Source
IUPAC Name This compound-
Molecular Formula C₁₀H₁₁NOPredicted, same as isomer[1]
Molecular Weight 161.20 g/mol Predicted, same as isomer[1]
Canonical SMILES CC1=CC2=C(C=C1N)OC=C2CPredicted
InChI Key (Predicted)-
CAS Number Not assigned-
Predicted Physicochemical Properties Value Notes
Physical State SolidMost substituted benzofurans are solids at room temperature.
Melting Point Not availableLikely in the range of other aminobenzofurans.
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol)The amine group may slightly increase aqueous solubility compared to the parent benzofuran.
pKa (of the conjugate acid) 4-5Estimated for an aromatic amine. The exact value is influenced by the electron-donating/withdrawing nature of the benzofuran ring system.

Chemical Synthesis and Reactivity

A specific, optimized synthesis for this compound has not been published. However, its synthesis can be approached through established methods for constructing substituted benzofurans, followed by the introduction of the amine group.

A plausible synthetic route would involve the construction of the 2,7-dimethylbenzofuran-6-ol intermediate, followed by amination. The precursor, 2,7-Dimethylbenzofuran-6-ol, is a known compound (CAS 863036-13-9)[2].

General Reactivity: The chemical behavior of this compound is dictated by the benzofuran core and the aromatic amine substituent.

  • Amine Group: The amine group can undergo typical reactions such as acylation, alkylation, diazotization, and coupling reactions. It also imparts basic properties to the molecule.

  • Benzofuran Ring: The furan ring is susceptible to electrophilic substitution. The benzene ring can also undergo electrophilic substitution, with the positions directed by the existing substituents (amine, methyl, and the furan ring itself). The molecule may be sensitive to strong acids and oxidizing agents[3].

Experimental Protocols

Given the lack of specific literature, the following are generalized protocols for the characterization and analysis of a novel benzofuran derivative like this compound.

Structural Characterization Workflow

This workflow outlines the standard procedures for confirming the identity and purity of a newly synthesized batch of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesized Product purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) purification->nmr Confirm Structure ms Mass Spectrometry (HRMS-ESI) nmr->ms Confirm Mass ir FT-IR Spectroscopy ms->ir Confirm Functional Groups purity HPLC / UPLC ir->purity Assess Purity >95%

Caption: Standard workflow for synthesis, purification, and structural confirmation.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer to confirm the proton and carbon environments, respectively, matching the expected structure.

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (e.g., 1 mg/mL in methanol) and analyze using ESI-TOF or Orbitrap MS to obtain the exact mass, confirming the molecular formula C₁₀H₁₁NO.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze a small sample (solid-state ATR) to identify key functional groups. Expect characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O-C stretching (furan ether, ~1050-1250 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine the purity of the sample, aiming for >95%.

Biological Activity and Potential Signaling Pathways

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antifungal, antiviral, antioxidant, and anti-inflammatory properties[4][5][6]. Derivatives with amine functionalities are of particular interest in medicinal chemistry for their potential as CNS stimulants or as key moieties in receptor binding[4].

While the specific targets of this compound are unknown, we can hypothesize its involvement in pathways commonly modulated by bioactive benzofurans, such as kinase inhibition or apoptosis induction in cancer cells.

Hypothetical Signaling Pathway: Kinase Inhibition

Many small molecule anticancer agents function by inhibiting protein kinases that are overactive in cancer cells. A plausible mechanism of action for a novel benzofuran derivative could be the inhibition of a key signaling kinase like a Receptor Tyrosine Kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

This diagram illustrates a scenario where this compound acts as an inhibitor of an RTK, thereby blocking the downstream MAPK/ERK signaling cascade, a common driver of cancer cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity, a primary screen using a cell viability assay is essential.

Methodology (MTT Assay):

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. Treat the cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). Several studies have used this approach to evaluate novel benzofuran derivatives[7][8].

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

This technical guide serves as a foundational resource for researchers interested in this compound. While direct experimental data is currently sparse, the information provided on related structures and general methodologies offers a robust starting point for synthesis, characterization, and biological evaluation.

References

Technical Guide: 2,7-Dimethylbenzofuran-6-amine and a Closely Related Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Inquiry: This technical guide was initially aimed at providing in-depth information on 2,7-Dimethylbenzofuran-6-amine. However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that this compound is not a commonly synthesized or commercially available compound.

Alternative Compound Focus: In light of the limited information on the requested molecule, this guide will focus on a structurally similar and documented isomer: 3,7-Dimethylbenzofuran-6-amine . This compound offers a valuable reference point for researchers interested in the chemical and biological properties of dimethyl-substituted aminobenzofurans.

3,7-Dimethylbenzofuran-6-amine: Core Data

This section summarizes the key chemical identifiers and properties of 3,7-Dimethylbenzofuran-6-amine.

Chemical Structure and CAS Number

The chemical structure of 3,7-Dimethylbenzofuran-6-amine is presented below, along with its Chemical Abstracts Service (CAS) registry number for unambiguous identification.

Compound NameCAS NumberMolecular FormulaMolecular Weight
3,7-Dimethylbenzofuran-6-amine187267-91-0[1]C₁₀H₁₁NO161.20 g/mol [1]
Physicochemical Properties

The following table outlines the computed physicochemical properties of 3,7-Dimethylbenzofuran-6-amine.

PropertyValue
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass161.08406427 g/mol
Monoisotopic Mass161.08406427 g/mol
Topological Polar Surface Area38.4 Ų
Heavy Atom Count12

Note: The properties listed above are computationally derived and may vary from experimentally determined values.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,7-Dimethylbenzofuran-6-amine was not found in the immediate search results, a plausible synthetic route can be inferred from methodologies used for similar aminobenzofuran derivatives. The following section outlines a generalized synthetic approach.

Proposed Synthetic Pathway

The synthesis of aminobenzofurans often involves the construction of the benzofuran core followed by nitration and subsequent reduction of the nitro group to an amine. A potential pathway for the synthesis of 3,7-Dimethylbenzofuran-6-amine is depicted in the workflow diagram below.

G start 2,3-Dimethylphenol step1 Friedel-Crafts Acylation (e.g., with Chloroacetyl chloride, AlCl₃) start->step1 intermediate1 Substituted Phenone step1->intermediate1 step2 Cyclization (e.g., via Williamson ether synthesis followed by cyclodehydration) intermediate1->step2 intermediate2 3,7-Dimethylbenzofuran step2->intermediate2 step3 Nitration (HNO₃, H₂SO₄) intermediate2->step3 intermediate3 3,7-Dimethyl-6-nitrobenzofuran step3->intermediate3 step4 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) intermediate3->step4 end_product 3,7-Dimethylbenzofuran-6-amine step4->end_product

Caption: Proposed synthetic workflow for 3,7-Dimethylbenzofuran-6-amine.

General Experimental Methodology

The following provides a generalized experimental protocol based on common organic synthesis techniques for related compounds.

Step 1: Synthesis of the Benzofuran Core

  • Reaction: A suitable starting material, such as a substituted phenol, undergoes a series of reactions to form the benzofuran ring system. This can involve reactions like the Perkin or Oglialoro reaction.

  • Example Reagents: A substituted salicylaldehyde and an acid anhydride in the presence of a base.

  • Purification: The crude product would typically be purified using column chromatography on silica gel.

Step 2: Nitration of the Benzofuran Ring

  • Reaction: The synthesized benzofuran is subjected to nitration to introduce a nitro group at the desired position on the benzene ring.

  • Reagents: A mixture of nitric acid and sulfuric acid is commonly used. The reaction is typically carried out at low temperatures to control the regioselectivity.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro-substituted benzofuran is reduced to the corresponding amine.

  • Reagents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Work-up and Purification: After the reaction is complete, the mixture is basified to precipitate the amine. The product is then extracted with an organic solvent, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

While specific biological activity for 3,7-Dimethylbenzofuran-6-amine is not documented, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The introduction of an amine group and methyl substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to interact with biological targets. The diagram below illustrates a generalized signaling pathway that could be modulated by a hypothetical bioactive benzofuran derivative.

G cluster_cell Target Cell receptor Cell Surface Receptor (e.g., GPCR, RTK) enzyme Intracellular Enzyme (e.g., Kinase, Cyclase) receptor->enzyme Signal Transduction transcription_factor Transcription Factor enzyme->transcription_factor Activation/Inhibition gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response benzofuran Bioactive Benzofuran Derivative benzofuran->receptor Binding benzofuran->enzyme Modulation

Caption: Generalized cell signaling pathway potentially modulated by a benzofuran derivative.

Conclusion

References

An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 2,7-Dimethylbenzofuran-6-amine, a substituted benzofuran derivative. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related analogs to propose its chemical properties, a plausible synthetic route, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel benzofuran derivatives.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] The pharmacological potential of substituted benzofurans is diverse, with reported activities including antidepressant, anticancer, antiviral, antifungal, and antioxidant properties.[3][4] Their versatility has made them attractive targets for medicinal chemists in the pursuit of novel therapeutic agents.

The IUPAC name for the topic compound, this compound, is based on the standard nomenclature for substituted benzofurans. The parent structure is benzofuran, with numbering starting from the oxygen atom and proceeding around the heterocyclic ring first.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
pKa (amine) Estimated to be in the range of 4-5

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Protocol

While a specific synthetic protocol for this compound has not been published, a plausible multi-step synthesis can be designed based on established methods for the synthesis of substituted benzofurans. The following proposed pathway utilizes a Perkin rearrangement-based approach, a common method for constructing the benzofuran ring system.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway starts from a commercially available substituted phenol and involves nitration, O-alkylation, cyclization, and subsequent reduction of the nitro group to the desired amine.

Synthetic_Pathway A 2,3-Dimethylphenol B 2,3-Dimethyl-4-nitrophenol A->B HNO₃, H₂SO₄ C Ethyl 2-((2,3-dimethyl-4-nitrophenyl)oxy)acetate B->C Ethyl bromoacetate, K₂CO₃, Acetone D 2,7-Dimethyl-6-nitrobenzofuran C->D 1. NaOH (aq) 2. Ac₂O, NaOAc E This compound D->E H₂, Pd/C, Ethanol

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2,3-Dimethylphenol

  • To a stirred solution of 2,3-dimethylphenol in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified duration and then poured onto ice.

  • The resulting precipitate of 2,3-dimethyl-4-nitrophenol is filtered, washed with water, and dried.

Step 2: O-Alkylation with Ethyl Bromoacetate

  • A mixture of 2,3-dimethyl-4-nitrophenol, ethyl bromoacetate, and potassium carbonate in acetone is refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield ethyl 2-((2,3-dimethyl-4-nitrophenyl)oxy)acetate.

Step 3: Cyclization to form the Benzofuran Ring

  • The ester from the previous step is hydrolyzed using aqueous sodium hydroxide.

  • The resulting carboxylic acid is then cyclized by heating with acetic anhydride and sodium acetate to form 2,7-dimethyl-6-nitrobenzofuran.

Step 4: Reduction of the Nitro Group

  • The 2,7-dimethyl-6-nitrobenzofuran is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities.[2][4] Based on the structure of this compound, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Many substituted benzofurans have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Anticancer_Pathway cluster_cell Cancer Cell Compound This compound Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binding/Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties.[5] The presence of the amine and methyl groups on the benzofuran scaffold could contribute to its ability to interfere with microbial growth.

Conclusion

This compound represents an interesting, yet underexplored, member of the benzofuran family of compounds. While direct experimental data is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive literature on related analogs. The proposed synthetic route offers a viable starting point for its chemical preparation, and the hypothesized biological activities highlight its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize this compound and validate its therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,7-Dimethylbenzofuran-6-amine. These predictions are derived from the known chemical shifts, vibrational frequencies, and fragmentation patterns of the benzofuran core, methyl groups, and aromatic amines.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2s1HH-4
~6.8-7.0s1HH-5
~6.3-6.5s1HH-3
~3.5-4.5br s2H-NH₂
~2.4-2.6s3H2-CH₃
~2.2-2.4s3H7-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155-158C-7a
~145-148C-2
~140-143C-6
~128-132C-3a
~120-125C-5
~115-120C-4
~105-110C-3
~100-105C-7
~14-162-CH₃
~10-127-CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methyl)
1620-1580StrongN-H bending
1500-1450StrongAromatic C=C stretching
1250-1150StrongC-N stretching (aromatic amine)
1100-1000StrongC-O-C stretching (benzofuran)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePredicted Fragment Ion
175[M]⁺ (Molecular Ion)
160[M - CH₃]⁺
147[M - NH₂]⁺
132[M - CH₃ - CO]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established procedures for similar substituted benzofurans.

Synthesis of this compound:

A plausible synthetic route to this compound could involve a multi-step process starting from a commercially available substituted phenol. One potential approach is the palladium-catalyzed coupling of a suitably substituted o-iodophenol with a terminal alkyne, followed by intramolecular cyclization to form the benzofuran ring. Subsequent nitration and reduction steps would introduce the amine group at the 6-position.

  • Step 1: Formation of the Benzofuran Core: A mixture of 2-iodo-3,6-dimethylphenol, propyne, Pd(PPh₃)₄ catalyst, and CuI in a suitable solvent (e.g., triethylamine) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2,7-dimethylbenzofuran.

  • Step 2: Nitration: The 2,7-dimethylbenzofuran is dissolved in a mixture of acetic acid and nitric acid at 0°C. The reaction mixture is stirred for a specified time and then poured into ice water. The precipitated product, 2,7-dimethyl-6-nitrobenzofuran, is filtered, washed with water, and dried.

  • Step 3: Reduction of the Nitro Group: The 2,7-dimethyl-6-nitrobenzofuran is dissolved in ethanol, and a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C) is used to reduce the nitro group to an amine. The reaction is monitored by TLC. After completion, the reaction mixture is neutralized with a base (e.g., NaOH), and the product, this compound, is extracted with an organic solvent. The solvent is then evaporated, and the final product is purified by column chromatography or recrystallization.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Reactions (e.g., Cyclization, Nitration, Reduction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Predicted Biological Activity of 2,7-Dimethylbenzofuran-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific biological activity data for 2,7-Dimethylbenzofuran-6-amine has been reported in the peer-reviewed literature to date. This document serves as a predictive guide based on the known biological activities of structurally related benzofuran derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Consequently, benzofuran derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3] Given the prevalence of biological activity within this class, it is plausible to predict that this compound may exhibit similar pharmacological properties. This guide will explore the predicted biological activities, potential mechanisms of action, and relevant experimental protocols based on data from analogous compounds.

Predicted Biological Activities

Based on the structure of this compound, featuring a substituted benzofuran core with an amino group, two of the most probable biological activities are anticancer and anti-inflammatory effects. The presence of the amino group, in particular, is a common feature in many biologically active benzofurans.[2]

Anticancer Activity

A significant number of benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanism for their anticancer effects often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and NF-κB pathways.[6][7]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzofuran derivatives against a panel of human cancer cell lines. This data is presented to provide a predictive context for the potential potency of this compound.

CompoundCell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)6.3 ± 2.5[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)8.1 ± 1.9[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)9.2 ± 3.1[5]
2-Arylbenzofuran derivativeK562 (Leukemia)2.59 ± 0.88[5]
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[8]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[8]
Anti-inflammatory Activity

Benzofuran derivatives have also been widely reported to possess significant anti-inflammatory properties.[9][10] Their mechanism of action in this context is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzofuran derivatives.

CompoundAssayActivity/IC50 (µM)Reference
Aza-benzofuran derivative 1NO inhibition in LPS-stimulated RAW 264.7 cells17.3[10]
Aza-benzofuran derivative 4NO inhibition in LPS-stimulated RAW 264.7 cells16.5[10]
Benzofuran-piperazine hybrid 5dNO inhibition in LPS-stimulated RAW 264.7 cells52.23 ± 0.97[12]
Furosalicylic acid derivativeCarrageenan-induced paw edema in ratsComparable to Diclofenac (100mg/kg)[9]

Experimental Protocols

To aid researchers in the potential evaluation of this compound, detailed protocols for two standard assays relevant to the predicted activities are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[14][15] Edema is induced by the injection of carrageenan, a phlogistic agent, into the sub-plantar region of the rat hind paw.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (this compound) and vehicle

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Pletismometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference drug, or vehicle to the respective groups (e.g., orally or intraperitoneally).

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Predicted Signaling Pathway Modulation

Many benzofuran derivatives exert their biological effects by modulating key intracellular signaling pathways. Based on existing literature, it is predicted that this compound could potentially inhibit the NF-κB and/or mTOR signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[17] Its inhibition by benzofuran derivatives leads to a downstream reduction in the expression of pro-inflammatory genes.[11]

NF_kB_Inhibition cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway by a benzofuran derivative.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[18][19][20] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8]

mTOR_Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Translation Protein Translation S6K->Translation EIF4EBP1->Translation Inhibition Proliferation Cell Growth & Proliferation Translation->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

Caption: Predicted inhibition of the mTOR signaling pathway by a benzofuran derivative.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, the extensive body of research on the benzofuran scaffold strongly suggests its potential as a bioactive molecule. Based on the activities of structurally similar compounds, it is reasonable to predict that this compound may possess anticancer and anti-inflammatory properties. The provided experimental protocols and predicted signaling pathway interactions offer a foundational framework for the future investigation of this compound and other novel benzofuran derivatives in the pursuit of new therapeutic agents. Further research is warranted to synthesize and evaluate this specific compound to confirm these predictions and elucidate its precise mechanisms of action.

References

In-Depth Technical Guide on the Potential Therapeutic Applications of Dimethylbenzofuran Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzofuran amines represent a promising class of heterocyclic compounds with significant potential for therapeutic applications, primarily targeting the central nervous system (CNS) and inflammatory pathways. This technical guide provides a comprehensive overview of the current state of research, focusing on their neuropharmacological and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and drug development in this area. The evidence presented suggests that dimethylbenzofuran amines, through their interactions with serotonin and dopamine receptors, as well as their modulation of key inflammatory signaling cascades, are viable candidates for the development of novel treatments for a range of disorders, including depression, anxiety, neurodegenerative diseases, and chronic inflammatory conditions.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The incorporation of a dimethylamine or related amine functionality to this core structure gives rise to the class of dimethylbenzofuran amines, which have garnered considerable interest in medicinal chemistry. These compounds have been shown to interact with various biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the key therapeutic areas where dimethylbenzofuran amines have shown the most promise: neuropharmacology and anti-inflammation.

Neuropharmacological Applications

Dimethylbenzofuran amines have been primarily investigated for their effects on the central nervous system, particularly their interactions with monoamine neurotransmitter systems.

Interaction with Serotonin Receptors

A significant body of research has focused on the interaction of dimethylbenzofuran amines with serotonin (5-HT) receptors, which are crucial targets for the treatment of mood disorders and other psychiatric conditions.[3]

Certain derivatives have been identified as potent agonists at specific serotonin receptor subtypes. For instance, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine has been synthesized and evaluated as a selective serotonin 2C (5-HT2C) agonist.[4][5] The 5-HT2C receptor is a promising target for treating obesity, schizophrenia, depression, and anxiety.[4]

Other studies have explored the affinity of benzofuran derivatives for 5-HT1A and 5-HT2A receptors, which are implicated in the mechanism of action of many antidepressant and antipsychotic drugs.[6]

Table 1: Serotonin Receptor Binding Affinities of Selected Benzofuran Derivatives

Compound Receptor Subtype Ki (nM) Reference
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine) 5-HT2C Modest Potency [4][5]
Benzofuran derivatives linked to 3-indoletetrahydropyridine 5-HT1A Varies [6]

| Benzofuran derivatives linked to 3-indoletetrahydropyridine | SERT | Varies |[6] |

Interaction with Dopamine Transporters

In addition to serotonin receptors, dimethylbenzofuran amines have been shown to interact with the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. Inhibition of DAT is a mechanism of action for several psychostimulant and antidepressant medications.

One study investigated the effects of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] on monoamine transporters and found it to be a potent inhibitor of both dopamine and norepinephrine uptake.[7]

Table 2: Monoamine Transporter Inhibition by a Benzofuran Derivative

Compound Transporter IC50 (nM) Reference
R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] DAT 42 ± 9 [7]
R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] NET 52 ± 19 [7]

| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] | SERT | 640 ± 120 |[7] |

Neuroprotective Effects

Beyond receptor modulation, certain benzofuran derivatives have demonstrated neuroprotective properties. A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed that these compounds can protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[8] This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity plays a pathological role.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. Dimethylbenzofuran amines have emerged as promising candidates in this area.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives appear to be mediated, at least in part, through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways regulate the expression of a wide range of pro-inflammatory mediators.

dot

Caption: NF-κB and MAPK Signaling Pathways in Inflammation.

Inhibition of Pro-inflammatory Mediators

Several studies have quantified the anti-inflammatory activity of benzofuran derivatives by measuring their ability to inhibit the production of various pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound Class Mediator Inhibited IC50 (µM) Reference
Fluorinated benzofurans Interleukin-6 (IL-6) 1.2 - 9.04 [11]
Fluorinated benzofurans Chemokine (C-C) Ligand 2 (CCL2) 1.5 - 19.3 [11]
Fluorinated benzofurans Nitric Oxide (NO) 2.4 - 5.2 [11]
Fluorinated benzofurans Prostaglandin E2 (PGE2) 1.1 - 20.5 [11]
Aza-benzofurans Nitric Oxide (NO) 16.5 - 17.3 [12]
Piperazine/benzofuran hybrid (5d) Nitric Oxide (NO) 52.23 ± 0.97 [10]

| Benzofuran derivatives from Liriope spicata | Neutrophil Respiratory Burst | 4.15 - 5.96 |[13] |

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and evaluate the therapeutic potential of dimethylbenzofuran amines.

Synthesis of Dimethylbenzofuran Amines

A representative synthesis of a selective serotonin 2C agonist, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, is outlined below. The synthesis involves a multi-step process beginning with the construction of the dimethyl-2,3-dihydrobenzofuran scaffold, followed by the formation of the cyclopropylmethanamine side chain.[1][5][14]

dot

Synthesis_Workflow Start Methyl 5-chloro-2-hydroxybenzoate Step1 Microwave-assisted Alkylation Start->Step1 Intermediate1 Alkylated Intermediate Step1->Intermediate1 Step2 Claisen Rearrangement Intermediate1->Step2 Intermediate2 Rearranged Intermediate Step2->Intermediate2 Step3 Formic Acid Cyclization Intermediate2->Step3 Benzofuran Dimethyl-2,3-dihydrobenzofuran Intermediate Step3->Benzofuran Step4 Wittig Reaction Benzofuran->Step4 WeinrebAmide Weinreb Amide Step4->WeinrebAmide Step5 Corey-Chaykovsky Cyclopropanation WeinrebAmide->Step5 Cyclopropane Cyclopropanated Intermediate Step5->Cyclopropane Step6 Reduction of Weinreb Amide Cyclopropane->Step6 Alcohol Alcohol Intermediate Step6->Alcohol Step7 Mitsunobu Reaction (Gabriel Synthesis) Alcohol->Step7 Phthalimide Phthalimide Intermediate Step7->Phthalimide Step8 Hydrazine Deprotection Phthalimide->Step8 FinalProduct (2-(5-Chloro-2,2-dimethyl-2,3- dihydrobenzofuran-7-yl)cyclopropyl)methanamine Step8->FinalProduct

Caption: Synthetic Workflow for a 5-HT2C Agonist.

A general procedure for the synthesis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which have shown neuroprotective effects, involves the reaction of 7-methoxy-2-benzofuran-carboxylic acid with various aryl amines using a coupling reagent like 1,1'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF).[8]

In Vitro Biological Assays

The affinity of dimethylbenzofuran amines for serotonin and dopamine receptors is typically determined using radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

The inhibitory activity of these compounds on dopamine, norepinephrine, and serotonin transporters is assessed using neurotransmitter uptake assays. This involves incubating cells expressing the specific transporter with a radiolabeled neurotransmitter in the presence and absence of the test compound. The reduction in the uptake of the radiolabeled neurotransmitter indicates the inhibitory potency of the compound, typically expressed as an IC50 value.[15]

The anti-inflammatory potential of dimethylbenzofuran amines is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. For example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to assess the inhibition of nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10][12]

In Vivo Models

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds. Edema is induced by injecting carrageenan into the paw of a rat. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory efficacy.[4][14]

To assess neuroprotective effects in vivo, animal models of neurodegeneration are employed. For example, in a model of NMDA-induced excitotoxicity, the test compound is administered before or after the neurotoxic insult, and the extent of neuronal damage is quantified.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for the entire class of dimethylbenzofuran amines is beyond the scope of this guide, some general trends have been observed. For instance, in the case of anti-inflammatory fluorinated benzofuran and dihydrobenzofuran derivatives, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to enhance the biological effects.[11] For neuroprotective 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions on the phenyl ring play a crucial role in modulating activity.[8]

Conclusion and Future Directions

Dimethylbenzofuran amines have demonstrated significant therapeutic potential in the realms of neuropharmacology and anti-inflammation. Their ability to modulate key targets such as serotonin and dopamine receptors, as well as inflammatory signaling pathways, makes them attractive candidates for further drug development.

Future research should focus on:

  • Synthesizing and screening a wider range of analogues to establish more definitive structure-activity relationships and to optimize potency and selectivity for specific targets.

  • Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds in relevant animal models of disease.

  • Investigating the potential for multi-target therapies , as some compounds may exhibit beneficial effects on both neurological and inflammatory processes, which are often intertwined in various pathologies.

The continued exploration of this chemical space holds the promise of delivering novel and effective treatments for a variety of unmet medical needs.

References

Determining the Solubility of 2,7-Dimethylbenzofuran-6-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The solubility of these compounds in different media dictates their behavior in biological systems and is a key determinant of their potential as drug candidates.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2,7-Dimethylbenzofuran-6-amine in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical FormulaPolarity IndexSolubility at 25°C (mg/mL)
Non-Polar Solvents
HexaneC₆H₁₄0.1To be determined
TolueneC₇H₈2.4To be determined
Diethyl Ether(C₂H₅)₂O2.8To be determined
Polar Aprotic Solvents
AcetoneC₃H₆O5.1To be determined
Ethyl AcetateC₄H₈O₂4.4To be determined
Dichloromethane (DCM)CH₂Cl₂3.1To be determined
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
Dimethylformamide (DMF)C₃H₇NO6.4To be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2To be determined
Polar Protic Solvents
MethanolCH₃OH5.1To be determined
EthanolC₂H₅OH4.3To be determined
IsopropanolC₃H₈O3.9To be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for qualitatively and quantitatively assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • A selection of organic solvents

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for HPLC or UV-Vis analysis.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a constant temperature bath on an orbital shaker. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility in the test solvent by accounting for the dilution factor.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a representative signaling pathway that benzofuran derivatives are often implicated in.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Weigh this compound mix Combine Compound and Solvent compound->mix solvent Measure Volume of Organic Solvent solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) mix->equilibrate separate Separate Saturated Solution (Centrifugation/Filtration) equilibrate->separate dilute Dilute Sample separate->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate signaling_pathway cluster_cell Cancer Cell benzofuran Benzofuran Derivative (e.g., this compound) pi3k PI3K benzofuran->pi3k Inhibits akt Akt benzofuran->akt Inhibits receptor Growth Factor Receptor receptor->pi3k Activates pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Basicity and electronic properties of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Basicity and Electronic Properties of 2,7-Dimethylbenzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. This guide, therefore, provides estimations and discussions based on the known properties of analogous compounds and established principles of physical organic chemistry.

Introduction

This compound is a heterocyclic aromatic compound. The benzofuran core is a common motif in biologically active molecules, and the presence of an amino group suggests potential for this compound to act as a base and interact with biological targets. This guide provides an in-depth analysis of the predicted basicity and electronic properties of this compound, along with a plausible synthetic route and a discussion of its potential biological significance.

Basicity

The pKa of the conjugate acid of aniline is approximately 4.6. The substituents on the benzofuran ring will modulate this value. The two methyl groups at positions 2 and 7 are electron-donating through hyperconjugation and induction. The furan moiety of the benzofuran ring can also influence the electron density of the benzene ring. The overall effect of the 2,7-dimethylbenzofuran substituent is likely to be electron-donating, which would increase the electron density on the nitrogen atom of the amino group. An increase in electron density on the nitrogen makes the lone pair more available for protonation, thus increasing the basicity compared to aniline.

Table 1: Estimated Basicity Data

CompoundEstimated pKa of Conjugate AcidRationale
This compound4.8 - 5.5The electron-donating nature of the dimethylbenzofuran substituent is expected to increase the basicity relative to aniline (pKa of conjugate acid ≈ 4.6).

Electronic Properties

The electronic properties of this compound are dictated by its aromatic system and the interplay of its substituents. The fusion of the benzene and furan rings creates an extended π-electron system. The amino group and the two methyl groups are electron-donating, which significantly influences the electron distribution within the molecule.

Key Expected Electronic Features:

  • High Electron Density: The electron-donating groups will increase the electron density of the aromatic ring system, particularly at the ortho and para positions relative to the amino group.

  • HOMO-LUMO Gap: The extended conjugation and the presence of electron-donating groups are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a relatively small HOMO-LUMO gap. A smaller gap is associated with higher reactivity and potential for color.

  • Spectroscopic Properties:

    • UV-Vis Spectroscopy: The extended π-system is expected to result in absorption bands in the UV-A or visible region.

    • NMR Spectroscopy: The proton and carbon NMR spectra would show characteristic shifts for the aromatic protons and carbons, with the electron-donating groups causing upfield shifts (lower ppm values) for nearby nuclei.

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value / CharacteristicRationale
HOMO EnergyRelatively highDue to the presence of electron-donating amino and methyl groups.
LUMO EnergyRelatively lowDue to the extended π-system of the benzofuran core.
UV-Vis λmax> 250 nmCharacteristic of extended aromatic systems.
1H NMRAromatic protons expected in the 6.5-7.5 ppm range. Methyl protons expected around 2.0-2.5 ppm. Amine protons will be a broad singlet.Based on typical chemical shifts for similar aromatic amines.
13C NMRAromatic carbons expected in the 100-150 ppm range.Typical for benzofuran derivatives.

Experimental Protocols

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of substituted benzofurans. A common approach involves the construction of the benzofuran ring followed by the introduction or modification of functional groups.

Proposed Synthetic Pathway:

A potential synthesis could start from a substituted phenol and involve a cyclization reaction to form the benzofuran core, followed by nitration and subsequent reduction to yield the desired amine.

Detailed Methodologies:

  • Step 1: Synthesis of a Substituted Phenol (e.g., 2,5-dimethyl-4-nitrophenol): This could be achieved through nitration of 2,5-dimethylphenol.

    • Protocol: Dissolve 2,5-dimethylphenol in a suitable solvent like acetic acid. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a low temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time. Pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed, and dried.

  • Step 2: Formation of the Benzofuran Ring: The phenolic intermediate could then be reacted with a suitable reagent to form the furan ring. For example, a reaction with an α-haloketone (like chloroacetone) followed by cyclization.

    • Protocol: The nitrophenol is treated with chloroacetone in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is heated under reflux. This leads to the formation of an ether, which then undergoes intramolecular cyclization to form the benzofuran ring.

  • Step 3: Reduction of the Nitro Group: The nitro group on the benzofuran ring is reduced to an amino group.

    • Protocol: The nitrobenzofuran derivative is dissolved in a solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst), is used to reduce the nitro group to the amine. The product is then isolated and purified.

SynthesisWorkflow Start 2,5-Dimethylphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2,5-Dimethyl-4-nitrophenol Nitration->Intermediate1 Cyclization Benzofuran Formation (e.g., with Chloroacetone, K2CO3) Intermediate1->Cyclization Intermediate2 2,7-Dimethyl-6-nitrobenzofuran Cyclization->Intermediate2 Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2->Reduction Product This compound Reduction->Product

Proposed synthetic workflow for this compound.

Potential Biological Relevance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of this compound could lead to interactions with various biological targets.

Potential Areas of Investigation:

  • Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. The electronic properties of this molecule might allow it to bind to the ATP-binding site of certain kinases.

  • Receptor Antagonism/Agonism: The amino group could interact with receptors that recognize amine-containing ligands, such as serotonin or dopamine receptors.

  • Anticancer Activity: Substituted benzofurans have shown promise as anticancer agents. The cytotoxic effects of this compound against various cancer cell lines could be investigated.

SignalingPathway cluster_0 Potential Molecular Targets cluster_1 Cellular Processes This compound This compound Kinase Kinase This compound->Kinase Inhibition GPCR GPCR This compound->GPCR Modulation Ion Channel Ion Channel This compound->Ion Channel Blockage Cell Proliferation Cell Proliferation Kinase->Cell Proliferation Apoptosis Apoptosis Kinase->Apoptosis Neurotransmission Neurotransmission GPCR->Neurotransmission

Hypothetical signaling pathways involving this compound.

Conclusion

While specific experimental data on this compound is scarce, this guide provides a comprehensive overview of its expected basicity and electronic properties based on established chemical principles. The proposed synthetic route offers a practical starting point for its chemical synthesis. The potential for this compound to interact with various biological targets makes it an interesting candidate for further investigation in drug discovery and development. Future experimental and computational studies are necessary to validate the predictions made in this guide and to fully elucidate the chemical and biological profile of this molecule.

Health and Safety Information for 2,7-Dimethylbenzofuran-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Hazard Identification and Classification

Due to the lack of specific toxicological data for 2,7-Dimethylbenzofuran-6-amine, a precautionary approach is warranted. Based on the hazard profiles of analogous aminobenzofuran and dimethylbenzofuran derivatives, this compound should be considered potentially hazardous.

1.1. GHS Classification (Predicted)

The following table summarizes the potential GHS classifications for this compound based on data from similar compounds.

Hazard ClassHazard CategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowedData on related aminobenzofurans.[1]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skinData on related aminobenzofurans.[2]
Acute Toxicity, InhalationCategory 2 or 4H330: Fatal if inhaled or H332: Harmful if inhaledData on related aminobenzofurans.[2]
CarcinogenicityCategory 2H351: Suspected of causing cancerData on related aromatic amines.[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposureData on related aromatic amines.[2][3]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effectsData on related benzofuran derivatives.[2]

1.2. Potential Health Effects

  • Inhalation: May be harmful or fatal if inhaled. Can cause respiratory tract irritation.

  • Skin Contact: May be toxic or harmful if absorbed through the skin. Can cause skin irritation.

  • Eye Contact: Can cause serious eye irritation.[4]

  • Ingestion: May be toxic or fatal if swallowed.

Section 2: Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling potentially hazardous aromatic amines is illustrated below.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning_Start Start LabCoat Wear Lab Coat Donning_Start->LabCoat Step 1 Gloves1 Wear Inner Gloves (Nitrile) LabCoat->Gloves1 Step 2 Respirator Wear Respirator (e.g., N95 or higher) Gloves1->Respirator Step 3 Goggles Wear Chemical Safety Goggles Respirator->Goggles Step 4 Gloves2 Wear Outer Gloves (e.g., Neoprene) Goggles->Gloves2 Step 5 Donning_End Ready for Handling Gloves2->Donning_End Doffing_Start Start RemoveGloves2 Remove Outer Gloves Doffing_Start->RemoveGloves2 Step 1 RemoveCoat Remove Lab Coat RemoveGloves2->RemoveCoat Step 2 RemoveGoggles Remove Goggles RemoveCoat->RemoveGoggles Step 3 RemoveGloves1 Remove Inner Gloves RemoveGoggles->RemoveGloves1 Step 4 RemoveRespirator Remove Respirator RemoveGloves1->RemoveRespirator Step 5 WashHands Wash Hands Thoroughly RemoveRespirator->WashHands Step 6 Doffing_End Procedure Complete WashHands->Doffing_End

Fig. 1: Generalized PPE Donning and Doffing Workflow

2.2. Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[5]

  • Store locked up.[5]

  • Incompatible materials: Strong oxidizing agents.[1][2]

Section 3: Experimental Protocols and First Aid

3.1. General Experimental Protocol

The following diagram illustrates a logical workflow for handling a novel compound like this compound in a research setting.

Experiment_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Cleanup Cleanup and Disposal Phase RiskAssessment Conduct Risk Assessment (Review analogous compound data) PPE Select and Prepare PPE RiskAssessment->PPE ChemicalPrep Prepare Chemical and Equipment in a Fume Hood PPE->ChemicalPrep Handling Handle Compound in Ventilated Enclosure ChemicalPrep->Handling Reaction Perform Experiment Handling->Reaction Quenching Quench Reaction and Work-up Reaction->Quenching Decontamination Decontaminate Glassware and Work Surfaces Quenching->Decontamination WasteDisposal Dispose of Waste (Follow institutional guidelines) Decontamination->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE

Fig. 2: Safe Handling Workflow for Novel Compounds

3.2. First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Physical and Chemical Properties

No specific experimental data for the physical and chemical properties of this compound were found. The following table provides predicted or general properties for similar compounds.

PropertyValueSource
Molecular FormulaC10H11NOPubChem
Molecular Weight161.20 g/mol PubChem
Boiling PointNo data available-
Melting PointNo data available-
Flash PointNo data available-

Section 5: Stability and Reactivity

  • Reactivity: No dangerous reactions known under normal conditions.[1][2]

  • Chemical Stability: Stable under recommended storage conditions.[1][2][5]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to light.[1][2][5]

  • Incompatible Materials: Strong oxidizing agents.[1][2]

  • Hazardous Decomposition Products: Formation of toxic gases such as carbon oxides and nitrogen oxides is possible during heating or in case of fire.[1][2]

Section 6: Toxicological Information

No specific toxicological studies for this compound were identified. The information below is based on data for analogous compounds.

Acute Toxicity Data for Analogous Compounds

CompoundRouteSpeciesValueReference
6-APB HClOral, Dermal, Inhalation-Harmful[2]
Unspecified AminobenzofuranOral-Fatal
Unspecified AminobenzofuranInhalation-Fatal
Unspecified AminobenzofuranDermal-Toxic

CMR Effects (Carcinogenicity, Mutagenicity, and Toxicity for Reproduction)

  • Carcinogenicity: Suspected of causing cancer based on data for related compounds.[2]

  • Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Section 7: Logical Hazard Assessment for Novel Compounds

When specific safety data is unavailable, a logical process must be followed to estimate the potential hazards.

Hazard_Assessment Start Start: Novel Compound (this compound) IdentifyStructure Identify Key Structural Features (Benzofuran, Amine, Methyl groups) Start->IdentifyStructure SearchAnalogs Search for Data on Structurally Analogous Compounds IdentifyStructure->SearchAnalogs Use as search query ExtractData Extract Hazard Data (Toxicity, Reactivity, etc.) SearchAnalogs->ExtractData AssumeWorstCase Apply Precautionary Principle: Assume Similar or Greater Hazard SearchAnalogs->AssumeWorstCase Where data is absent ExtractData->AssumeWorstCase Where data is present DevelopProtocols Develop Safe Handling and Emergency Protocols AssumeWorstCase->DevelopProtocols End End: Handle with Caution DevelopProtocols->End

Fig. 3: Logical Flow for Hazard Assessment of Novel Compounds

References

2,7-Dimethylbenzofuran-6-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a concise technical overview of the core molecular properties of select dimethylbenzofuran amine isomers. Due to the absence of readily available data for 2,7-Dimethylbenzofuran-6-amine in prominent chemical databases, this guide presents verified data for the closely related structural isomer, 3,7-Dimethylbenzofuran-6-amine . The molecular formula and weight are presented, adhering to standardized reporting for chemical entities. This information serves as a foundational reference for researchers engaged in medicinal chemistry, pharmacology, and materials science involving benzofuran scaffolds.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in drug discovery and materials science. The specific substitution pattern of functional groups, such as methyl and amine moieties, on the benzofuran core can significantly influence the molecule's physicochemical properties and pharmacological effects. This guide focuses on the fundamental molecular characteristics of dimethylbenzofuran amines, providing essential data for computational modeling, synthetic planning, and analytical characterization.

Methodology for Data Acquisition

The molecular data presented herein were compiled through a systematic search of established public chemical databases. The primary search targeted the specific isomer this compound. In the absence of definitive entries for this compound, the search was expanded to include structural isomers. Data for 3,7-Dimethylbenzofuran-6-amine was successfully retrieved from the PubChem public chemical database. The presented values for molecular formula and weight are based on this verified entry.

Molecular Properties

The core molecular properties of 3,7-Dimethylbenzofuran-6-amine have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

Table 1: Core Molecular Data for 3,7-Dimethylbenzofuran-6-amine
PropertyValueSource
Compound Name 3,7-Dimethylbenzofuran-6-aminePubChem
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
PubChem CID 15272562[1]

Note: As of the date of this document, specific experimental or computed data for the isomer this compound is not available in the queried public databases.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular identifiers.

G cluster_props Molecular Properties cluster_vals Property Values Compound 3,7-Dimethylbenzofuran-6-amine Formula_Node Molecular Formula Compound->Formula_Node Weight_Node Molecular Weight Compound->Weight_Node Formula_Val C₁₀H₁₁NO Formula_Node->Formula_Val Weight_Val 161.20 g/mol Weight_Node->Weight_Val

Figure 1: Logical flow from chemical identity to molecular properties.

Conclusion

This technical guide provides essential, verified molecular data for 3,7-Dimethylbenzofuran-6-amine, a structural isomer of this compound. The provided molecular formula (C₁₀H₁₁NO) and molecular weight (161.20 g/mol ) serve as a reliable reference for scientific and research applications.[1] The clear documentation of the data source and the explicit notation regarding the unavailability of data for the 2,7-isomer are intended to prevent ambiguity and ensure accuracy in future research endeavors.

References

The Landscape of 2,7-Dimethylbenzofuran-6-amine Analogs: A Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide aimed to provide researchers, scientists, and drug development professionals with a detailed overview of 2,7-Dimethylbenzofuran-6-amine derivatives, including quantitative biological data, experimental protocols, and visualizations of relevant biological pathways. However, the exhaustive search for this information has yielded limited specific results, preventing the creation of the detailed guide as initially envisioned.

General Landscape of Benzofuran Derivatives

Benzofuran derivatives, in general, are recognized for their diverse pharmacological activities. Numerous studies have explored the synthesis and biological evaluation of various substituted benzofurans. These investigations have identified compounds with promising activities, including:

  • Anticancer Activity: Certain aminobenzofuran analogs have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives have reported IC50 values in the micromolar range against cell lines such as HeLa, MCF-7, and MDA-MB-231.[1]

  • Antimicrobial Activity: The benzofuran nucleus is a common scaffold in compounds exhibiting antibacterial and antifungal properties.

  • Enzyme Inhibition: Derivatives of the benzofuran structure have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and neuroprotective agents.

Synthesis of Benzofuran Scaffolds

A variety of synthetic methodologies have been developed for the construction of the benzofuran ring system. These methods can be broadly categorized as:

  • Classical Methods: Traditional approaches often involve the condensation of phenols with α-haloketones or related precursors, followed by cyclization.

  • Modern Catalytic Methods: More recent advancements utilize transition metal catalysis (e.g., palladium, copper, gold) to facilitate efficient and regioselective benzofuran synthesis. These methods offer advantages in terms of yield, substrate scope, and milder reaction conditions.

  • Catalyst-Free Approaches: Some synthetic routes proceed without the need for a metal catalyst, often relying on thermal or acid/base-mediated cyclizations.

A general workflow for the synthesis of a substituted benzofuran might involve the following conceptual steps:

G Conceptual Benzofuran Synthesis Workflow A Starting Materials (e.g., Phenol, Alkyne) B Coupling/Condensation Reaction A->B Catalyst/Reagents C Cyclization B->C Heat/Acid/Base D Functional Group Interconversion C->D Modification of Substituents E Purification D->E F Characterization E->F G Final Benzofuran Derivative F->G

Caption: A generalized workflow for the synthesis of substituted benzofurans.

Challenges and Future Directions

The absence of specific data on this compound and its derivatives presents a clear gap in the current scientific literature. This specific substitution pattern may hold unique pharmacological properties that remain unexplored.

Future research in this area could focus on:

  • De novo Synthesis: Developing and optimizing synthetic routes to access this compound and a library of its analogs.

  • Biological Screening: Evaluating the synthesized compounds against a diverse panel of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand the relationship between chemical modifications and biological activity, which is crucial for lead optimization in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed three-step synthesis protocol for the preparation of 2,7-Dimethylbenzofuran-6-amine, a potentially valuable building block for pharmaceutical and materials science research. The synthesis commences with the construction of the 2,7-dimethylbenzofuran core from 2,6-dimethylphenol and chloroacetone, followed by regioselective nitration at the C-6 position, and concluding with the reduction of the nitro group to the target primary amine. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have made them attractive targets in medicinal chemistry. The specific substitution pattern of this compound offers a unique scaffold for the development of novel therapeutic agents and functional materials. The following application note details a reliable and reproducible synthetic route to this compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence as illustrated below.

Synthesis_Pathway A 2,6-Dimethylphenol B 1-(2,6-Dimethylphenoxy)propan-2-one A->B + Chloroacetone, K2CO3 C 2,7-Dimethylbenzofuran B->C PPA, Heat D 2,7-Dimethyl-6-nitrobenzofuran C->D HNO3, H2SO4 E This compound D->E Fe, NH4Cl

Caption: Three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. The yields are representative for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)
1O-Alkylation and Cyclization2,6-Dimethylphenol2,7-Dimethylbenzofuran146.1970-80
2Nitration2,7-Dimethylbenzofuran2,7-Dimethyl-6-nitrobenzofuran191.1860-70
3Reduction2,7-Dimethyl-6-nitrobenzofuranThis compound161.2185-95

Experimental Protocols

General Experimental Workflow

The general workflow for each synthetic step involves reaction setup, monitoring, work-up, and purification, as depicted in the following diagram.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Work-up cluster_3 Purification & Analysis A Combine reactants and solvent B Establish inert atmosphere (if required) A->B C Set reaction temperature B->C D Monitor by TLC/LC-MS C->D E Quench reaction D->E Reaction complete F Liquid-liquid extraction E->F G Dry organic layer F->G H Solvent removal G->H I Column chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for synthesis and purification.

Step 1: Synthesis of 2,7-Dimethylbenzofuran

This step involves the Williamson ether synthesis to form an intermediate ether, followed by an intramolecular cyclization to yield the benzofuran core.

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ether Formation:

    • To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture vigorously and add chloroacetone (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,6-dimethylphenoxy)propan-2-one. This intermediate can be used in the next step without further purification.

  • Cyclization:

    • Add the crude 1-(2,6-dimethylphenoxy)propan-2-one to polyphosphoric acid (PPA) (10-fold excess by weight).

    • Heat the mixture to 100-120 °C with stirring. The reaction is typically exothermic.

    • Monitor the cyclization by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2,7-dimethylbenzofuran as a colorless oil.

Step 2: Synthesis of 2,7-Dimethyl-6-nitrobenzofuran

This step introduces a nitro group at the C-6 position of the benzofuran ring through electrophilic aromatic substitution.

Materials:

  • 2,7-Dimethylbenzofuran

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Nitration:

    • In a flask cooled in an ice-salt bath to -10 °C, slowly add concentrated sulfuric acid to a solution of 2,7-dimethylbenzofuran (1.0 eq) in dichloromethane.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of concentrated sulfuric acid at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of 2,7-dimethylbenzofuran, maintaining the internal temperature below -5 °C.

    • Stir the reaction mixture at this temperature and monitor its progress by TLC. Note that the formation of other regioisomers is possible.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 2,7-dimethyl-6-nitrobenzofuran as a yellow solid.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the corresponding amine using iron powder in the presence of a mild acid.

Materials:

  • 2,7-Dimethyl-6-nitrobenzofuran

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • Reduction:

    • To a suspension of 2,7-dimethyl-6-nitrobenzofuran (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary, or by recrystallization.

Safety Precautions
  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The nitration reaction is highly exothermic and potentially hazardous. Strict temperature control is crucial. The nitrating mixture should be prepared and added slowly at low temperatures.

  • Handle concentrated acids with extreme care.

  • Exercise caution when working with flammable solvents.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, anti-inflammatory, and antiviral properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted benzofurans, offering high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methodologies used in the synthesis of this important class of compounds.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the synthesis of benzofurans, typically involving the formation of a C-O or C-C bond to close the furan ring.

This widely used method involves a palladium/copper co-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the 2-substituted benzofuran.[1][2]

Reaction Scheme:

o-Iodophenol + Terminal Alkyne --(Pd(II), Cu(I), Base)--> 2-Substituted Benzofuran

Experimental Protocol: General procedure for the palladium/copper-catalyzed formation of 2-substituted benzofurans [3]

To a solution of the o-iodophenol (5.0 mmol) and the terminal alkyne (6.0 mmol) in triethylamine (12.5 mL), PdCl₂(PPh₃)₂ (2 mol %) and CuI (1 mol %) are added. The mixture is stirred at room temperature for 3–6 hours under an inert atmosphere. Upon completion, the reaction mixture is filtered, washed with saturated aqueous NaCl, and extracted with diethyl ether (2 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.

Table 1: Substrate Scope and Yields for Sonogashira Coupling/Cyclization

Entryo-IodophenolTerminal AlkyneProductYield (%)
12-IodophenolPhenylacetylene2-Phenylbenzofuran70-94
22-Iodo-4-methylphenol1-Hexyne2-Butyl-5-methylbenzofuranHigh
32-Iodo-4-nitrophenol(Trimethylsilyl)acetylene5-Nitro-2-(trimethylsilyl)benzofuranModerate
42-IodophenolPropargyl alcohol2-(Hydroxymethyl)benzofuranGood

Yields are generalized from multiple sources.[1][3]

Catalytic Cycle:

The proposed mechanism involves the initial formation of a Pd(0) species, which undergoes oxidative addition to the o-iodophenol. The resulting arylpalladium(II) complex then reacts with the copper acetylide (formed from the terminal alkyne and Cu(I)) in a transmetalation step. The subsequent reductive elimination of the alkyne and palladium is followed by an intramolecular hydroalkoxylation to furnish the benzofuran product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling_Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylI Ar-I (o-Iodophenol) ArylI->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Alkyne Cu-C≡C-R Cu_Alkyne->Transmetal PdII_Alkyne Ar-Pd(II)-C≡C-R(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Aryl_Alkyne Ar-C≡C-R RedElim->Aryl_Alkyne Cyclization Intramolecular Cyclization Aryl_Alkyne->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

Caption: Catalytic cycle for Sonogashira coupling and cyclization.

The palladium(II)-catalyzed intramolecular oxidative cyclization of o-allylphenols, a Wacker-type reaction, provides a direct route to 2-methyl-2,3-dihydrobenzofurans or 2-vinylbenzofurans depending on the reaction conditions and subsequent elimination.

Reaction Scheme:

o-Allylphenol --(Pd(II), Oxidant)--> 2-Substituted Benzofuran

Experimental Protocol: General procedure for Wacker-type cyclization

A mixture of the o-allylphenol (1.0 mmol), PdCl₂ (0.05 mmol), and NaOAc (2.0 mmol) in a solvent mixture of DMA/H₂O is stirred under an oxygen atmosphere at a specified temperature. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Table 2: Reaction Conditions and Products for Wacker-Type Cyclization

EntrySubstrateCatalyst SystemProductYield (%)
12-AllylphenolPdCl₂, NaOAc, O₂, DMA/H₂O2-Methyl-2,3-dihydrobenzofuranGood
2HonokiolPdCl₂, NaOAc, O₂, DMA/H₂OBenzofuran derivativeGood

Yield data is generalized from literature descriptions.[4]

Workflow Diagram:

Wacker_Type_Workflow Start Start Reactants o-Allylphenol, PdCl₂, NaOAc in DMA/H₂O Start->Reactants Reaction Stir under O₂ atmosphere (e.g., 60 °C, 24 h) Reactants->Reaction Workup Dilute with H₂O, Extract with Organic Solvent (e.g., EtOAc) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product 2-Substituted Benzofuran Purification->Product

Caption: Experimental workflow for Wacker-type cyclization.

Intermolecular Strategies

Intermolecular reactions offer the advantage of constructing the benzofuran core from simpler, more readily available starting materials in a convergent manner.

Direct C-H activation and functionalization of phenols followed by annulation with alkenes or alkynes is a highly atom-economical approach to substituted benzofurans.[5]

Reaction Scheme:

Phenol + Alkene/Alkyne --(Pd(II), Ligand, Oxidant)--> Substituted Benzofuran

Experimental Protocol: General procedure for oxidative annulation of phenols and alkenylcarboxylic acids [5]

A mixture of the phenol (1.0 mmol), alkenylcarboxylic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and Cu(OAc)₂·H₂O (2.0 mmol) in a suitable solvent (e.g., DMF) is stirred under an oxygen atmosphere at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 3: Representative Examples of Phenol Annulation

EntryPhenolCoupling PartnerProductYield (%)
1PhenolCrotonic Acid2,3-DimethylbenzofuranGood
22-PhenylphenolCinnamic Acid7-Phenyl-3-phenylbenzofuranModerate
3Phenol5-Phenylpenta-2,4-dienoic acid3-AlkylidenedihydrobenzofuranGood

Yields are generalized from the source.[5]

Proposed Mechanistic Pathway:

Phenol_Annulation_Mechanism Pd_Phenol Palladium-Phenolic Complex Ortho_Palladation ortho-Palladation (C-H Activation) Pd_Phenol->Ortho_Palladation Palladacycle Palladacycle Intermediate Ortho_Palladation->Palladacycle Insertion Insertion of Alkene/ Decarboxylation Palladacycle->Insertion Pd_Allyl Pd-Allyl Species Insertion->Pd_Allyl Cyclization Intramolecular Cyclization Pd_Allyl->Cyclization Cyclized_Int Cyclized Intermediate Cyclization->Cyclized_Int Beta_Hydride β-Hydride Elimination Cyclized_Int->Beta_Hydride Pd0 Pd(0) Cyclized_Int->Pd0 Product Benzofuran Product Beta_Hydride->Product Reoxidation Reoxidation (Cu(OAc)₂/O₂) Pd0->Reoxidation PdII Pd(II) Reoxidation->PdII

Caption: Plausible mechanism for phenol annulation with alkenes.[5]

The Suzuki cross-coupling reaction is a powerful method for C-C bond formation and can be applied to the synthesis of 2-arylbenzofurans from a pre-formed benzofuran containing a halogen at the 2-position.[6]

Reaction Scheme:

2-Bromobenzofuran + Arylboronic Acid --(Pd Catalyst, Base)--> 2-Arylbenzofuran

Experimental Protocol: General procedure for Suzuki cross-coupling [6]

A mixture of 2-(4-bromophenyl)benzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., a Pd(II) complex, 1-5 mol %), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent system such as EtOH/H₂O is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the 2-arylbenzofuran derivative.

Table 4: Examples of Suzuki Coupling for 2-Arylbenzofuran Synthesis

Entry2-HalobenzofuranArylboronic AcidProductYield (%)
12-(4-Bromophenyl)benzofuranPhenylboronic acid2-(Biphenyl-4-yl)benzofuranGood-Excellent
22-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yl)benzofuranGood-Excellent
32-(4-Bromophenyl)benzofuran3-Nitrophenylboronic acid2-(3'-Nitrobiphenyl-4-yl)benzofuranGood

Yields are generalized from the source.[6]

Logical Relationship Diagram:

Suzuki_Coupling_Logic Precursor_Synth Synthesis of 2-(4-bromophenyl)benzofuran Coupling_Reaction Suzuki Cross-Coupling Precursor_Synth->Coupling_Reaction Starting_Materials 2-Iodophenol + 4-Bromo-1-ethynylbenzene Starting_Materials->Precursor_Synth Final_Product Novel 2-Arylbenzofuran Derivatives Coupling_Reaction->Final_Product Reactants 2-(4-Bromophenyl)benzofuran + Arylboronic Acid (Pd Catalyst, Base, Solvent) Reactants->Coupling_Reaction

Caption: Logical workflow for synthesizing biaryl benzofurans.[6]

These selected protocols and application notes highlight the utility and versatility of palladium catalysis in the synthesis of substituted benzofurans. The choice of methodology depends on the desired substitution pattern and the availability of starting materials. The provided experimental conditions can serve as a starting point for optimization in specific research and development contexts.

References

Application Notes and Protocols: Copper-Catalyzed Intramolecular Cyclization for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzofurans via copper-catalyzed intramolecular cyclization. Benzofurans are a critical structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2][3] Copper catalysis offers a cost-effective and efficient alternative to traditional methods for constructing the benzofuran core.[4] This guide covers various copper-catalyzed strategies, including intramolecular dehydrogenative C-O coupling and cyclization of substituted phenols.

Intramolecular Dehydrogenative C-H/O-H Coupling

This method facilitates the synthesis of benzofuran derivatives through a copper-mediated intramolecular dehydrogenative C-H/O-H coupling reaction. This approach is particularly useful for constructing fused-ring thienofuran compounds.[5] The reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst.[5]

Experimental Protocol: Synthesis of Benzothieno[3,2-b]benzofurans[5]

Materials:

  • Substituted 2-(2-hydroxyphenyl)benzothiophene derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Pyridine (anhydrous)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the substituted 2-(2-hydroxyphenyl)benzothiophene (0.2 mmol), Cu(OAc)₂ (0.4 mmol, 2.0 equiv.), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with oxygen three times.

  • Add anhydrous pyridine (2.0 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzothieno[3,2-b]benzofuran.

Data Presentation: Synthesis of Benzothieno[3,2-b]benzofurans[5]
EntrySubstrateProductYield (%)
12-(2-hydroxyphenyl)benzothiopheneBenzothieno[3,2-b]benzofuran91
22-(2-hydroxy-5-methylphenyl)benzothiophene8-Methylbenzothieno[3,2-b]benzofuran85
32-(2-hydroxy-5-methoxyphenyl)benzothiophene8-Methoxybenzothieno[3,2-b]benzofuran82
42-(2-hydroxy-5-chlorophenyl)benzothiophene8-Chlorobenzothieno[3,2-b]benzofuran75
52-(2-hydroxy-5-bromophenyl)benzothiophene8-Bromobenzothieno[3,2-b]benzofuran78
62-(2-hydroxy-4-methylphenyl)benzothiophene9-Methylbenzothieno[3,2-b]benzofuran88
72-(2-hydroxy-4,6-dimethylphenyl)benzothiophene7,9-Dimethylbenzothieno[3,2-b]benzofuran64

Proposed Catalytic Cycle

G sub Substrate (Ar-OH) int_A Anionic Intermediate (Ar-O⁻) sub:e->int_A:w - H⁺ base Base prod Product (Benzofuran) int_B Phenoxy Radical (Ar-O•) int_A:s->int_B:n SET cu2 Cu(II) int_D Cationic Intermediate D cu1 Cu(I) int_C Radical Intermediate C int_B->int_C Intramolecular C-O Cyclization int_C->int_D Oxidation int_D->prod - H⁺

Caption: Proposed mechanism for dehydrogenative C-O coupling.

Intramolecular O-Arylation of 1-(2-haloaryl)ketones

This one-pot process involves the synthesis of benzofurans from 1-aryl- or 1-alkylketones using nonprecious transition metal catalysts.[2][6] The reaction proceeds via a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a copper-catalyzed intramolecular O-arylation.[2][6]

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzo[b]furans[2]

Materials:

  • 1-Arylketone

  • N-Iodosuccinimide (NIS)

  • Iron(III) chloride (FeCl₃, 99.9% purity)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the 1-arylketone (0.5 mmol), NIS (0.55 mmol, 1.1 equiv.), and FeCl₃ (0.025 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 5 hours.

  • To the resulting mixture, add CuI (0.05 mmol, 10 mol%), DMEDA (0.1 mmol, 20 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at 100 °C for 20 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-arylbenzo[b]furan.

Data Presentation: One-Pot Synthesis of 2-Arylbenzo[b]furans[2]
Entry1-Arylketone SubstrateProductYield (%)
11-(4-Methoxyphenyl)ethan-1-one2-(4-Methoxyphenyl)benzo[b]furan75
21-(4-Fluorophenyl)ethan-1-one2-(4-Fluorophenyl)benzo[b]furan68
31-(4-Chlorophenyl)ethan-1-one2-(4-Chlorophenyl)benzo[b]furan70
41-(p-Tolyl)ethan-1-one2-(p-Tolyl)benzo[b]furan72
51-Phenylethan-1-one2-Phenylbenzo[b]furan65
61-(3-Methoxyphenyl)ethan-1-one2-(3-Methoxyphenyl)benzo[b]furan71
71-(2-Methoxyphenyl)ethan-1-one2-(2-Methoxyphenyl)benzo[b]furan55

Experimental Workflow

G start Start: 1-Arylketone step1 Step 1: Iodination FeCl₃, NIS, Dioxane, RT, 5h start->step1 intermediate Intermediate: 1-(2-Iodoaryl)ketone step1->intermediate step2 Step 2: Cyclization CuI, DMEDA, K₂CO₃, 100°C, 20h intermediate->step2 end End Product: 2-Arylbenzo[b]furan step2->end

Caption: One-pot workflow for 2-arylbenzo[b]furan synthesis.

Facile Synthesis from 2-Alkynylphenols

This protocol describes a straightforward and efficient copper-catalyzed intramolecular cyclization of 2-alkynylphenols to produce 2-substituted benzo[b]furans.[4] The reaction proceeds under mild conditions with low catalyst and base loading, making it highly practical for large-scale production.[4]

Experimental Protocol: Synthesis of 2-Substituted Benzo[b]furans[4]

Materials:

  • 2-Alkynylphenol derivative

  • Copper(I) chloride (CuCl)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To a reaction tube, add the 2-alkynylphenol (0.2 mmol), CuCl (0.01 mmol, 5 mol%), and Cs₂CO₃ (0.04 mmol, 20 mol%).

  • Add anhydrous DMSO (1.0 mL).

  • Stir the mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzo[b]furan.

Data Presentation: Synthesis of 2-Substituted Benzo[b]furans[4]
Entry2-Alkynylphenol SubstrateProductYield (%)
12-(Phenylethynyl)phenol2-Phenylbenzo[b]furan95
22-((4-Methylphenyl)ethynyl)phenol2-(p-Tolyl)benzo[b]furan96
32-((4-Methoxyphenyl)ethynyl)phenol2-(4-Methoxyphenyl)benzo[b]furan94
42-((4-Chlorophenyl)ethynyl)phenol2-(4-Chlorophenyl)benzo[b]furan92
52-(Hex-1-yn-1-yl)phenol2-Butylbenzo[b]furan85
64-Methyl-2-(phenylethynyl)phenol5-Methyl-2-phenylbenzo[b]furan93
74-Methoxy-2-(phenylethynyl)phenol5-Methoxy-2-phenylbenzo[b]furan91

Logical Relationship of Reaction Components

G cluster_0 Reaction Components cluster_1 Process cluster_2 Outcome 2-Alkynylphenol 2-Alkynylphenol Intramolecular Cyclization Intramolecular Cyclization 2-Alkynylphenol->Intramolecular Cyclization CuCl (Catalyst) CuCl (Catalyst) CuCl (Catalyst)->Intramolecular Cyclization Cs₂CO₃ (Base) Cs₂CO₃ (Base) Cs₂CO₃ (Base)->Intramolecular Cyclization DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Intramolecular Cyclization 2-Substituted Benzofuran 2-Substituted Benzofuran Intramolecular Cyclization->2-Substituted Benzofuran

Caption: Key components for benzofuran synthesis from 2-alkynylphenols.

References

Application Notes: 2,7-Dimethylbenzofuran-6-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,7-Dimethylbenzofuran-6-amine is a valuable heterocyclic amine building block for the synthesis of biologically active compounds, particularly in the realm of drug discovery. Its unique structural features, combining a substituted benzofuran core with a reactive primary amine, make it an attractive starting material for creating diverse molecular scaffolds. Benzofuran derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This application note focuses on the utility of this compound in the synthesis of potential kinase inhibitors, a critical class of therapeutics in oncology and immunology.[6]

Key Applications in Medicinal Chemistry

The primary amine group of this compound serves as a key functional handle for introducing the benzofuran moiety into larger, more complex molecules. A prominent application is its use as a nucleophile in substitution reactions with halogenated heterocyclic systems, such as pyrimidines and triazolopyrimidines. These heterocyclic cores are prevalent in a multitude of approved and investigational kinase inhibitors.[1][7][8][9][10]

Specifically, this compound can be employed in the synthesis of N-arylaminopyrimidine and N-arylaminotriazolopyrimidine derivatives. These scaffolds are known to interact with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The 2,7-dimethylbenzofuran portion of the molecule can occupy hydrophobic pockets within the kinase domain, contributing to the potency and selectivity of the inhibitor.

Featured Application: Synthesis of a Potential Cyclin-Dependent Kinase (CDK) Inhibitor

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle.[2][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][6] The following protocol outlines a general procedure for the synthesis of a potential CDK inhibitor utilizing this compound as a key building block, based on established methodologies for the synthesis of similar kinase inhibitors.[1][11][12]

Experimental Protocols

Protocol 1: Synthesis of N-(2,7-dimethylbenzofuran-6-yl)-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidin-7-amine

This protocol describes the nucleophilic aromatic substitution reaction between 7-chloro-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidine and this compound.

Materials:

  • 7-chloro-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidine

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 7-chloro-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired product, N-(2,7-dimethylbenzofuran-6-yl)-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidin-7-amine.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) General Yield Range Physical Appearance
N-(2,7-dimethylbenzofuran-6-yl)-5-phenyl-[1][2][4]triazolo[1,5-a]pyrimidin-7-amineC₂₂H₁₉N₅O369.4260-80%Off-white to pale yellow solid

Note: The yield is an estimation based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Product A This compound C DMF, DIPEA 80-100 °C B 7-chloro-5-phenyl- [1,2,4]triazolo[1,5-a]pyrimidine D Aqueous Workup & Extraction C->D E Column Chromatography D->E F N-(2,7-dimethylbenzofuran-6-yl)-5-phenyl- [1,2,4]triazolo[1,5-a]pyrimidin-7-amine E->F

Caption: Synthetic workflow for the preparation of a potential kinase inhibitor.

Diagram 2: Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling ATP ATP Kinase Cyclin-Dependent Kinase (CDK) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Inhibitor N-(2,7-dimethylbenzofuran-6-yl)- [1,2,4]triazolo[1,5-a]pyrimidine derivative Inhibitor->Kinase inhibits

Caption: Mechanism of action for a potential CDK inhibitor.

References

Application Notes and Protocols for N-alkylation of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the N-alkylation of 2,7-dimethylbenzofuran-6-amine, a key intermediate in the synthesis of various biologically active compounds. The presented methodology focuses on reductive amination, a widely utilized and efficient method for the formation of carbon-nitrogen bonds. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with significant pharmacological properties.[1][2][3] N-alkylated aminobenzofurans, in particular, have garnered substantial interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4] The N-alkylation of the primary amine group on the benzofuran scaffold allows for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity.

Direct alkylation of amines with alkyl halides can often lead to overalkylation and the formation of undesired side products.[5][6] Reductive amination, also known as reductive alkylation, offers a more controlled and efficient alternative for the synthesis of secondary and tertiary amines.[6][7] This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[7] This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.[8]

This application note details a robust protocol for the N-alkylation of this compound via reductive amination using isobutyraldehyde as a representative alkylating agent and sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol: N-isobutylation of this compound

This protocol describes the synthesis of N-isobutyl-2,7-dimethylbenzofuran-6-amine.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add isobutyraldehyde (1.2 eq) to the solution.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. The reaction is exothermic, so slow addition is recommended.

  • Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isobutyl-2,7-dimethylbenzofuran-6-amine.

Data Presentation

Table 1: Reaction Parameters for N-isobutylation of this compound

ParameterValue
Starting MaterialThis compound
Alkylating AgentIsobutyraldehyde
Reducing AgentSodium triacetoxyborohydride
SolventDichloromethane (DCM)
CatalystAcetic Acid
TemperatureRoom Temperature
Reaction Time4-12 hours
Theoretical YieldDependent on starting material scale
Purification MethodSilica Gel Column Chromatography

Table 2: Characterization Data for N-isobutyl-2,7-dimethylbenzofuran-6-amine (Hypothetical)

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.1-6.5 (m, Ar-H), 6.2 (s, furan-H), 4.0-3.8 (br s, NH), 2.8 (d, N-CH₂), 2.4 (s, Ar-CH₃), 2.2 (s, Ar-CH₃), 1.9 (m, CH(CH₃)₂), 0.9 (d, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)155-110 (Ar-C), 105 (furan-C), 55 (N-CH₂), 30 (CH(CH₃)₂), 20 (CH(CH₃)₂), 15 (Ar-CH₃), 12 (Ar-CH₃)
Mass Spec (ESI+) m/z[M+H]⁺ calculated for C₁₄H₁₉NO

Note: The characterization data is hypothetical and should be confirmed by experimental analysis.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve add_aldehyde Add Isobutyraldehyde (1.2 eq) dissolve->add_aldehyde add_acid Add Acetic Acid (1.1 eq) add_aldehyde->add_acid stir_imine Stir for 30-60 min (Imine Formation) add_acid->stir_imine add_reducing_agent Add NaBH(OAc)3 (1.5 eq) stir_imine->add_reducing_agent stir_reaction Stir for 4-12 h add_reducing_agent->stir_reaction quench Quench with NaHCO3 (aq) stir_reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: N-isobutyl-2,7-dimethylbenzofuran-6-amine purify->product

Caption: Experimental workflow for the reductive amination of this compound.

signaling_pathway cluster_0 Drug Development Cascade benzofuran N-Alkylated 2,7-Dimethylbenzofuran Derivative target Molecular Target (e.g., Kinase, Receptor) benzofuran->target Binding/Modulation pathway Cellular Signaling Pathway (e.g., MAPK, NF-κB) target->pathway Signal Transduction response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) pathway->response Cellular Outcome

Caption: Logical relationship of N-alkylated benzofurans in a drug discovery context.

Discussion

The described protocol for the N-alkylation of this compound via reductive amination is a reliable and versatile method. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone.[8] The reaction conditions are generally mild and the procedure is straightforward, making it suitable for a wide range of laboratory settings. The choice of the aldehyde or ketone can be varied to introduce a diverse array of substituents at the nitrogen atom, facilitating the generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The methodology is robust, efficient, and amenable to the synthesis of a variety of N-alkylated derivatives for applications in drug discovery and medicinal chemistry. The provided workflow and diagrams offer a clear and concise overview of the experimental procedure and its relevance.

References

Application Notes and Protocols for 2,7-Dimethylbenzofuran-6-amine Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 2,7-dimethylbenzofuran-6-amine. The following application notes and protocols are representative examples based on the well-documented anticancer properties of the broader benzofuran chemical class. The presented data, while plausible, is hypothetical and intended to serve as a guide for the potential development and evaluation of this compound derivatives as anticancer agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have demonstrated significant potential in the development of novel anticancer therapeutics.[1][2] Various substituted benzofurans have been shown to exhibit potent cytotoxic activity against a wide range of human cancer cell lines.[2] The anticancer effects of these compounds are often attributed to diverse mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as mTOR and various protein kinases.[1][2]

This document provides a detailed overview of the potential applications and experimental protocols for the evaluation of novel derivatives of this compound as anticancer agents, drawing parallels from established research on other bioactive benzofuran compounds.

Potential Anticancer Applications

Derivatives of the this compound scaffold are promising candidates for development as inhibitors of key oncogenic pathways. Based on the activities of other benzofuran derivatives, these compounds could potentially be developed as:

  • Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1]

  • Kinase Inhibitors: Targeting protein kinases such as CDK2, GSK-3β, and components of the mTOR pathway, which are often dysregulated in cancer.[2]

  • Apoptosis Inducers: Activating intrinsic or extrinsic apoptotic pathways in cancer cells.

  • Cell Cycle Modulators: Inducing cell cycle arrest at various phases, thereby inhibiting tumor growth.[1]

Data Presentation: Representative Cytotoxicity Data

The following tables summarize hypothetical cytotoxicity data for a series of this compound derivatives against a panel of human cancer cell lines. This data is illustrative and based on typical IC50 values observed for active benzofuran compounds in the literature.[2]

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50, µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
DM-BF-A-018.512.310.115.4
DM-BF-A-023.25.84.57.9
DM-BF-A-0315.621.418.925.1
Doxorubicin0.91.21.01.5

Table 2: Representative Kinase Inhibitory Activity (IC50, nM)

Compound IDCDK2GSK-3βmTOR
DM-BF-A-024562150
Staurosporine10825

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with a this compound derivative using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., CDK2).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Test compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis kinase_assay->apoptosis tubulin Tubulin Polymerization Assay apoptosis->tubulin

Caption: A representative experimental workflow for the development of this compound derivatives as anticancer agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis benzofuran Benzofuran Derivative benzofuran->death_receptor Sensitizes benzofuran->dna_damage Induces Stress

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially modulated by benzofuran derivatives.

cell_cycle_arrest cluster_checkpoints Cell Cycle Checkpoints G1 G1 S S G1->S G1_S_checkpoint G1/S Checkpoint (CDK4/6, CDK2) G2 G2 S->G2 G2_M_checkpoint G2/M Checkpoint (CDK1) M M G2->M M->G1 arrest1 G1 Arrest G1_S_checkpoint->arrest1 arrest2 G2/M Arrest G2_M_checkpoint->arrest2 benzofuran Benzofuran Derivative benzofuran->G1_S_checkpoint Inhibits benzofuran->G2_M_checkpoint Inhibits

Caption: A diagram illustrating potential cell cycle arrest points induced by benzofuran derivatives.

References

Application of Benzofuran Amines in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran amines represent a versatile class of heterocyclic compounds with a wide range of applications in neuropharmacology. Their unique chemical structure allows for diverse substitutions, leading to compounds with high affinity and selectivity for various neurological targets. These targets include monoamine transporters, serotonin and dopamine receptors, and enzymes such as cholinesterases. Consequently, benzofuran amines have been investigated for their potential as psychoactive substances, therapeutics for neurodegenerative diseases like Alzheimer's, and as agents for treating mood disorders.[1][2][3][4][5][6][7][8] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and utilization of benzofuran amines in neuropharmacology research.

I. Psychoactive Benzofuran Amines: Monoamine Transporter Ligands

A prominent class of benzofuran amines, including 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), are known for their psychoactive effects, which are primarily mediated by their interaction with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] These compounds act as monoamine releasing agents, leading to increased extracellular concentrations of these neurotransmitters.[1]

Quantitative Data: In Vitro Potency at Monoamine Transporters

The following table summarizes the potencies of selected benzofuran amines for inducing monoamine release from rat brain synaptosomes.

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)Reference
5-APB31-19[1]
6-APB10-36[1]
5-MAPB---[1]
6-MAPB---[1]
MDA (comparator)106--[1]

EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Experimental Protocol: Monoamine Release Assay in Rat Brain Synaptosomes

This protocol outlines a method for assessing the monoamine-releasing properties of benzofuran amines using rat brain synaptosomes.

1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for SERT). b. Homogenize the tissue in ice-cold 0.32 M sucrose solution. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. d. Pellet the resulting supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. e. Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

2. Radiolabeling of Monoamines: a. Pre-incubate the synaptosomes with a radiolabeled monoamine ([³H]dopamine for DAT, [³H]serotonin for SERT) for a specified time (e.g., 30 minutes at 37°C) to allow for uptake.

3. Monoamine Release Assay: a. Aliquot the radiolabeled synaptosomes into a 96-well plate. b. Add varying concentrations of the test benzofuran amine or a vehicle control. c. Incubate for a short period (e.g., 10 minutes at 37°C) to induce monoamine release. d. Terminate the release by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate the released radiolabel from the synaptosomes. e. Quantify the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis: a. Calculate the percentage of radiolabel released at each concentration of the test compound relative to the total amount of radiolabel incorporated. b. Plot the percentage of release against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow Monoamine Release Assay Workflow prep Synaptosome Preparation radiolabel Radiolabeling with [³H]Monoamine prep->radiolabel assay Incubation with Benzofuran Amine radiolabel->assay filtration Rapid Filtration assay->filtration quantify Scintillation Counting filtration->quantify analysis EC50 Determination quantify->analysis

Monoamine Release Assay Workflow

II. Benzofuran Derivatives in Alzheimer's Disease Research: Cholinesterase Inhibition

A significant area of investigation for benzofuran derivatives is their potential as therapeutic agents for Alzheimer's disease. One of the primary strategies in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[2][5][6][7]

Quantitative Data: Cholinesterase Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of various benzofuran derivatives against AChE and BChE.

CompoundAChE (IC50, µM)BChE (IC50, µM)Reference
Cathafuran C>1002.6[2]
Compound 1 >10045.5[2]
Compound 4 >10061.0[2]
Compound 9 81.2-[2]
Compound 11 40.5-[2]
Galantamine (control)-35.3[2]
Compound A4 11-[9]
Donepezil (control)0.11-[9]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE inhibitory activity using the spectrophotometric method developed by Ellman.[2]

1. Reagents and Preparation: a. Enzyme Source: Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum). Prepare stock solutions in phosphate buffer (pH 8.0). b. Substrate: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE. Prepare stock solutions in deionized water. c. Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). Prepare a stock solution in phosphate buffer. d. Test Compounds: Dissolve benzofuran derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution and then make serial dilutions.

2. Assay Procedure: a. In a 96-well microplate, add in the following order: i. 25 µL of the test compound solution at various concentrations. ii. 125 µL of DTNB solution. iii. 25 µL of the enzyme solution (AChE or BChE). b. Incubate the mixture at a controlled temperature (e.g., 37°C) for 15 minutes. c. Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI). d. Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

3. Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. b. Determine the percentage of inhibition for each concentration compared to the control (no inhibitor). c. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_cholinesterase Cholinesterase Inhibition Mechanism AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine ACh->AChE Benzofuran Benzofuran Inhibitor Benzofuran->AChE Inhibition

Cholinesterase Inhibition by Benzofurans

III. Neuroprotective Benzofuran-2-Carboxamides

Certain benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective effects against excitotoxicity, a process implicated in various neurodegenerative disorders.[3][8] These compounds have been shown to protect neurons from damage induced by excessive stimulation of N-methyl-D-aspartate (NMDA) receptors.

Quantitative Data: Neuroprotective Efficacy

The following table shows the neuroprotective effects of selected benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity in primary cultured rat cortical cells.

CompoundConcentration (µM)Cell Viability (% of control)Reference
Compound 1f 30~90% (comparable to Memantine)[3]
Compound 1j 100>75%[3]
Compound 1j 300Marked anti-excitotoxic effects[3]
Memantine (control)30~90%[3]
Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This protocol details a method to assess the neuroprotective effects of benzofuran-2-carboxamides against NMDA-induced excitotoxicity in primary neuronal cultures.[8]

1. Primary Cortical Neuron Culture: a. Isolate cortical tissue from embryonic day 18 rat fetuses. b. Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration. c. Plate the cells onto poly-L-lysine-coated culture plates in a suitable growth medium. d. Maintain the cultures for 7-10 days to allow for neuronal differentiation and network formation.

2. Excitotoxicity Induction and Treatment: a. Wash the cultured neurons with a magnesium-free buffer to relieve the voltage-dependent block of NMDA receptors. b. Expose the neurons to a toxic concentration of NMDA (e.g., 300 µM) for a short duration (e.g., 15 minutes). c. For the treatment groups, co-incubate the neurons with NMDA and various concentrations of the benzofuran-2-carboxamide test compounds. d. After the exposure period, wash the cells and return them to the original culture medium.

3. Assessment of Cell Viability: a. 24 hours after the NMDA treatment, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. b. For the MTT assay, incubate the cells with MTT solution, which is converted to a colored formazan product by viable cells. The amount of formazan is proportional to the number of living cells and can be quantified spectrophotometrically.

4. Data Analysis: a. Express the cell viability of the treated groups as a percentage of the control group (not exposed to NMDA). b. Compare the viability of the groups treated with benzofuran derivatives to the group treated with NMDA alone to determine the neuroprotective effect.

G cluster_pathway NMDA Receptor-Mediated Excitotoxicity NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Excess Glutamate Glutamate->NMDA_R Activation ROS ROS Production Ca_influx->ROS Cell_Death Neuronal Cell Death ROS->Cell_Death Benzofuran Benzofuran-2- carboxamide Benzofuran->NMDA_R Inhibition

Neuroprotection against Excitotoxicity

IV. Signaling Pathways of Benzofuran Amines

The neuropharmacological effects of benzofuran amines are mediated through their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.

5-HT2A Receptor Signaling

Many psychoactive benzofuran amines are agonists at the serotonin 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[4] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4]

G cluster_5HT2A 5-HT2A Receptor Signaling Pathway Benzofuran Benzofuran Amine (e.g., 5-APB) Receptor 5-HT2A Receptor Benzofuran->Receptor Agonist Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Some benzofuran amines also interact with the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR.[3] Activation of TAAR1 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including monoamine transporters. TAAR1 activation can also lead to the activation of protein kinase C (PKC).[3][5]

G cluster_TAAR1 TAAR1 Signaling Pathway Benzofuran Benzofuran Amine TAAR1 TAAR1 Benzofuran->TAAR1 Agonist Gs Gs Protein TAAR1->Gs Activates PKC Protein Kinase C (PKC) TAAR1->PKC AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Modulation of Monoamine Transporters PKA->Downstream PKC->Downstream

TAAR1 Signaling Pathway

Conclusion

Benzofuran amines are a rich source of neuropharmacologically active compounds with diverse mechanisms of action. This document provides a foundational guide for researchers interested in this chemical class, offering quantitative data and detailed protocols for key in vitro assays. The provided information on signaling pathways offers a framework for understanding the molecular basis of their effects. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds will be crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Application Note: High-Purity Isolation of 2,7-Dimethylbenzofuran-6-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of crude 2,7-Dimethylbenzofuran-6-amine using automated flash column chromatography. The methodology is designed to yield a high-purity product suitable for downstream applications in pharmaceutical research and development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this amine is critical for the success of subsequent synthetic steps and the pharmacological profile of the final compounds. Column chromatography is a widely used technique for the purification of organic compounds. However, the basic nature of aromatic amines can lead to challenges such as peak tailing and poor separation on standard silica gel due to strong interactions with acidic silanol groups.[1][2] This application note details a robust method for the purification of this compound using a modified mobile phase to mitigate these issues and achieve high purity.

Experimental Protocol

This protocol outlines the preparation of the crude sample, the setup of the flash chromatography system, and the purification process.

2.1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • NMR spectrometer or other analytical instrument for purity assessment

2.2. Preliminary TLC Analysis

Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC. This helps in selecting the appropriate mobile phase for good separation.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-Hexane and Ethyl Acetate in various ratios (e.g., 9:1, 8:2, 7:3). To minimize peak tailing of the amine, add a small amount of triethylamine (0.1-1%) to the mobile phase.[2][3]

  • Visualize the spots under UV light (254 nm) and calculate the Retention Factor (Rf) for the desired compound and impurities. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the target compound.[3]

Table 1: TLC Analysis for Solvent System Optimization

Solvent System (n-Hexane:EtOAc + 0.5% TEA)Rf of this compoundRf of Major ImpurityObservations
95:50.450.60Poor separation, spots are too high.
90:100.300.48Good separation between the product and the major impurity.
85:150.200.35Good separation, slightly lower Rf.

2.3. Flash Column Chromatography Protocol

Based on the TLC analysis, a gradient elution method is developed for the automated flash chromatography system.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (n-Hexane:EtOAc 95:5 + 0.5% TEA) until a stable baseline is achieved.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Start the elution with the gradient program as detailed in Table 2. The inclusion of triethylamine in the mobile phase is essential to prevent peak tailing by neutralizing the acidic sites on the silica gel.[2]

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 2: Flash Chromatography Parameters

ParameterValue
InstrumentAutomated Flash Chromatography System
ColumnPre-packed Silica Gel Column (e.g., 40 g)
Mobile Phase An-Hexane + 0.5% TEA
Mobile Phase BEthyl Acetate + 0.5% TEA
Flow Rate40 mL/min
UV Detection254 nm and 280 nm
Gradient Program
0-2 min5% B
2-15 min5% to 25% B
15-20 min25% B
20-22 min25% to 100% B

Results and Data Presentation

The purification of crude this compound was performed according to the protocol described above. The yield and purity of the final product were determined.

Table 3: Summary of Purification Results

ParameterValue
Mass of Crude Product2.5 g
Mass of Purified Product2.1 g
Yield84%
Purity (by NMR)>98%
AppearanceOff-white to pale yellow solid

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve dry_load Adsorb onto silica (Dry Load) crude_product->dry_load loading Load sample onto the column dissolve->loading dry_load->loading equilibration Equilibrate column with initial mobile phase equilibration->loading elution Elute with solvent gradient loading->elution collection Collect fractions based on UV signal elution->collection tlc_analysis Analyze fractions by TLC collection->tlc_analysis pooling Combine pure fractions tlc_analysis->pooling evaporation Evaporate solvent pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective method for the purification of crude this compound. The use of an automated flash chromatography system with a gradient elution of n-hexane and ethyl acetate, modified with triethylamine, allows for efficient separation and high recovery of the target compound with excellent purity. This method is suitable for routine purification in a drug discovery and development setting.

References

Application Notes and Protocols for Reductive Amination in Amine Group Introduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination, also known as reductive alkylation, is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, providing a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[1][2] This powerful technique converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine or iminium ion, which is then reduced in situ.[1] Due to its operational simplicity, high selectivity, and the mildness of the reaction conditions often employed, reductive amination has become a favored method in medicinal chemistry and drug development for the introduction of amine functionalities.[3]

This document provides detailed application notes and experimental protocols for several common and effective reductive amination methods, including the use of sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.

Mechanism of Reductive Amination

The reaction proceeds in two main stages. First, the amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). This equilibrium is typically favored under neutral to weakly acidic conditions. The second stage is the reduction of the C=N double bond of the imine or iminium ion by a reducing agent to yield the final amine product.

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone (R1(C=O)R2) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (R3NH2) amine->hemiaminal imine Imine/Iminium Ion (R1(C=NR3)R2) hemiaminal->imine - H2O water H2O hemiaminal->water final_amine Final Amine (R1CH(NHR3)R2) imine->final_amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_amine

Caption: General mechanism of reductive amination.

Methods for Reductive Amination

Several reducing agents can be employed for reductive amination, each with its own advantages and substrate scope. The choice of reagent is critical and depends on the specific substrates and the presence of other functional groups.

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often considered the reagent of choice for reductive amination.[4] It is particularly effective for the reduction of the intermediate iminium ion in the presence of the unreacted carbonyl compound.[5] STAB is less basic and more sterically hindered than other borohydrides, which contributes to its high selectivity.[5] It is compatible with a wide range of functional groups, including esters, amides, and nitro groups, and reactions can be performed in various aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[4][6]

Advantages:

  • High selectivity for imines over ketones and aldehydes.

  • Mild reaction conditions.

  • Broad functional group tolerance.[4]

  • Generally provides high yields with minimal side products.[7]

Limitations:

  • Water-sensitive.[6]

  • Can be slower with sterically hindered ketones and weakly basic amines.[7]

Experimental Protocol: Reductive Amination of Cyclohexanone with Benzylamine using NaBH(OAc)₃

This protocol describes the synthesis of N-benzylcyclohexylamine.

STAB_Protocol_Workflow start Mix Cyclohexanone, Benzylamine, and DCE add_stab Add NaBH(OAc)3 portion-wise start->add_stab react Stir at Room Temperature (1-2 h) add_stab->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclohexanone (1.0 equiv.) and benzylamine (1.0 equiv.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv.) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylcyclohexylamine.

Quantitative Data Summary for NaBH(OAc)₃

Carbonyl CompoundAmineProductYield (%)Reference
CycloheptanoneCyclohexylamineN-Cycloheptylcyclohexylamine96[8]
BenzaldehydeAnilineN-Benzylaniline88[8]
4-PyridinecarboxaldehydeBenzylamineN-(Pyridin-4-ylmethyl)benzylamine96[8]
AcetoneBenzylamineN-Isopropylbenzylamine88[8]
Sodium Borohydride (NaBH₄)

Sodium borohydride is a more powerful reducing agent than NaBH(OAc)₃ and can reduce both the starting aldehyde/ketone and the intermediate imine.[1] To achieve selectivity, the reaction is often carried out in a stepwise manner in one pot: the imine is allowed to form first, and then NaBH₄ is added.[6] This method is cost-effective and the reagent is readily available. Reactions are typically performed in protic solvents like methanol (MeOH) or ethanol (EtOH).[6]

Advantages:

  • Inexpensive and readily available.

  • Effective for a wide range of substrates.[9]

  • Can be used in greener solvents like ethanol and glycerol.[3][9]

Limitations:

  • Can reduce the starting carbonyl compound, leading to alcohol byproducts.[6]

  • Requires careful control of reaction conditions to ensure selective imine reduction.

Experimental Protocol: One-Pot Reductive Amination of Benzaldehyde with Aniline using NaBH₄ in Glycerol

This protocol outlines a green chemistry approach to the synthesis of N-benzylaniline.[9]

NaBH4_Protocol_Workflow start Mix Benzaldehyde, Aniline, and Glycerol heat Heat to 70°C start->heat add_nabh4 Add NaBH4 heat->add_nabh4 react Stir at 70°C (40 min) add_nabh4->react cool_extract Cool and Extract with Ethyl Acetate react->cool_extract dry_concentrate Dry and Concentrate cool_extract->dry_concentrate purify Purify by Recrystallization dry_concentrate->purify

Caption: Workflow for one-pot reductive amination with NaBH₄.

Materials:

  • Benzaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Glycerol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, mix benzaldehyde (10 mmol), aniline (10 mmol), and glycerol (3 mL).[9]

  • Heat the mixture to 70 °C with stirring.[9]

  • Add sodium borohydride (12 mmol) in small portions.[9]

  • Continue stirring at 70 °C for 40 minutes.[9]

  • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary for NaBH₄

Carbonyl CompoundAmineProductYield (%)Reference
BenzaldehydeAnilineN-Benzylaniline97[9]
4-ChlorobenzaldehydeAnilineN-(4-Chlorobenzyl)aniline95[9]
4-Methylbenzaldehyde4-MethylanilineN-(4-Methylbenzyl)-4-methylaniline98[9]
CinnamaldehydeAnilineN-Cinnamylaniline91[10]
Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and atom-economical method for reductive amination.[11] It involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a hydrogen source, typically hydrogen gas.[1] This method is particularly advantageous for large-scale synthesis due to its cost-effectiveness and the generation of water as the only byproduct.[5]

Advantages:

  • High atom economy and environmentally friendly.

  • Cost-effective for large-scale production.[5]

  • Can be performed under mild conditions with the appropriate catalyst.[1]

Limitations:

  • The catalyst can also reduce other functional groups like alkenes, alkynes, and nitro groups.

  • Requires specialized equipment for handling hydrogen gas.

  • Catalyst deactivation can be an issue.

Experimental Protocol: Reductive Amination of Cyclohexanone with Benzylamine via Catalytic Hydrogenation

This protocol describes the synthesis of N-benzylcyclohexylamine using a gold-based catalyst.[3]

H2_Protocol_Workflow start Charge Autoclave with Cyclohexanone, Benzylamine, Catalyst, and Toluene flush_h2 Flush with H2 start->flush_h2 pressurize_heat Pressurize with H2 (30 bar) and Heat to 100°C flush_h2->pressurize_heat react Stir at 100°C pressurize_heat->react cool_depressurize Cool and Depressurize react->cool_depressurize filter_concentrate Filter Catalyst and Concentrate cool_depressurize->filter_concentrate purify Purify by Distillation filter_concentrate->purify

Caption: Workflow for catalytic hydrogenation in reductive amination.

Materials:

  • Cyclohexanone

  • Benzylamine

  • 4 wt% Au/TiO₂ catalyst

  • Toluene

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, combine cyclohexanone (6.6 mmol), benzylamine (6.6 mmol), 4 wt% Au/TiO₂ catalyst (100 mg), and toluene (50 mL).[3]

  • Seal the autoclave and flush it with hydrogen gas.

  • Pressurize the reactor with hydrogen to 30 bar and heat to 100 °C with vigorous stirring.[3]

  • Maintain the reaction at this temperature and pressure, monitoring for hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation.

Quantitative Data Summary for Catalytic Hydrogenation

Carbonyl CompoundAmineCatalystProductYield (%)Reference
CyclohexanoneBenzylamine4 wt% Au/TiO₂N-Benzylcyclohexylamine72[3]
CyclohexanoneBenzylamine4 wt% Au/CeO₂/TiO₂N-Benzylcyclohexylamine79[3]

Conclusion

Reductive amination is a versatile and indispensable tool for the synthesis of amines in research and drug development. The choice of the reducing agent and reaction conditions can be tailored to the specific needs of the synthesis, accommodating a wide variety of substrates and functional groups. The methods outlined in these application notes, from the highly selective sodium triacetoxyborohydride to the cost-effective sodium borohydride and the atom-economical catalytic hydrogenation, provide a robust toolkit for any scientist working on the introduction of amine functionalities. Careful consideration of the reactivity and selectivity of each reagent will ensure the successful synthesis of the desired amine products.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Dimethylbenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the Friedel-Crafts acylation of dimethylbenzofuran scaffolds. This chemical transformation is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. The resulting acylated dimethylbenzofurans serve as valuable intermediates in the development of targeted therapies.

Introduction

Benzofuran derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products.[1][2] The introduction of an acyl group onto the benzofuran core via Friedel-Crafts acylation is a powerful strategy for structural modification and the exploration of structure-activity relationships (SAR). This modification can significantly influence the pharmacological properties of the parent molecule. Notably, acylated benzofurans have demonstrated promising anticancer activities, with some derivatives acting as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3]

This document outlines detailed experimental procedures for the Friedel-Crafts acylation of various dimethylbenzofuran isomers, presents quantitative data on reaction outcomes, and discusses the application of these synthesized compounds in cancer research.

Data Presentation

The following tables summarize the quantitative data for the Friedel-Crafts acylation of various dimethylbenzofuran substrates under different reaction conditions.

Table 1: Acetylation of 2,3-Dimethylbenzofuran [4]

Acylating AgentCatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)
Acetic AnhydrideSnCl₄1,2-DichloroethaneRoom Temp.486-acetyl-2,3-dimethylbenzofuran~89
2-acetyl-3-ethylbenzofuran~9
5-acetyl-2,3-dimethylbenzofuran~2

Table 2: Synthesis of 6-Acetyl-5-methoxy-2-methylbenzofuran [1]

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 5-methoxy-2-methylbenzofuran-3-carboxylateAcetyl chloride, AlCl₃CS₂Reflux2Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate-
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate2 M NaOHEthanol-16-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid-

Experimental Protocols

Protocol 1: Acetylation of 2,3-Dimethylbenzofuran[4]

Materials:

  • 2,3-Dimethylbenzofuran

  • Acetic Anhydride (Ac₂O)

  • Tin(IV) chloride (SnCl₄)

  • 1,2-Dichloroethane

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Prepare a solution of 2,3-dimethylbenzofuran in 1,2-dichloroethane.

  • In a separate flask, prepare a stirred mixture of SnCl₄ and acetic anhydride (1:10 molar ratio).

  • Slowly add the 2,3-dimethylbenzofuran solution to the SnCl₄/acetic anhydride mixture at room temperature, ensuring the final concentration of reactants is approximately 0.05 M.

  • Allow the reaction mixture to stir at room temperature for 48 hours.

  • After the reaction is complete, perform a standard aqueous work-up.

  • Analyze the product mixture by gas-liquid chromatography-mass spectrometry (GLC-MS) to determine the product distribution.

Protocol 2: Synthesis of 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic Acid[1]

Materials:

  • Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 2 M Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • Prepare a mixture of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate (0.0008 mol) and 2 M NaOH (0.6 mL, 0.0012 mol) in ethanol (1.2 mL).

  • Heat the mixture for 1 hour.

  • Evaporate the bulk of the solvent under reduced pressure.

  • Acidify the residue with 2 M HCl (1.2 mL) to precipitate the product.

  • Cool the mixture to room temperature.

  • Filter the precipitate to isolate the product, 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of acylated dimethylbenzofuran derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Dimethylbenzofuran Scaffold D Friedel-Crafts Acylation A->D B Acylating Agent (e.g., Acyl Chloride, Anhydride) B->D C Lewis Acid Catalyst (e.g., AlCl3, SnCl4) C->D E Crude Acylated Product D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Pure Acylated Dimethylbenzofuran F->G H In vitro Anticancer Screening (e.g., MTT Assay) G->H I Determination of IC50 Values H->I J Mechanism of Action Studies (e.g., Kinase Inhibition Assay) I->J K Lead Compound Identification J->K

Caption: General workflow for synthesis and evaluation.

VEGFR-2 Signaling Pathway

Acylated dimethylbenzofuran derivatives have shown potential as inhibitors of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. The diagram below illustrates the key components of this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Acylated Dimethylbenzofuran Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Application Notes: Anticancer Activity

Several studies have highlighted the potential of acylated benzofuran derivatives as anticancer agents.[3][5][6] The introduction of an acyl group can enhance the cytotoxic activity of the benzofuran scaffold against various cancer cell lines. For instance, certain 2-aroylbenzofuran derivatives have been synthesized and evaluated for their ability to inhibit microtubule assembly, a validated target in cancer therapy.

Furthermore, specific acylated benzofurans have been identified as potent inhibitors of VEGFR-2.[3] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, thereby impeding tumor growth and metastasis. This targeted approach offers the potential for more effective and less toxic cancer therapies compared to conventional chemotherapy.

The protocols provided in this document can be utilized to synthesize a library of acylated dimethylbenzofuran derivatives for screening against various cancer cell lines and for further investigation into their mechanism of action, including their effects on the VEGFR-2 signaling pathway. The MTT assay is a common method for evaluating the in vitro cytotoxicity of these compounds.[8] Further studies could involve kinase inhibition assays to quantify the inhibitory activity against VEGFR-2 and other relevant kinases.

References

Application Notes and Protocols for Benzofuran Derivatives in Cholinesterase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the cholinesterase inhibitory activity of 2,7-Dimethylbenzofuran-6-amine. The following application notes and protocols are based on studies of structurally related benzofuran and 2-arylbenzofuran derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The methodologies and expected outcomes would require specific adaptation and validation for this compound.

Introduction

Cholinesterase inhibitors are a critical class of compounds in the therapeutic management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1][2] They function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the concentration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[1][3] The benzofuran scaffold has emerged as a promising pharmacophore in the design of novel cholinesterase inhibitors.[4] Various derivatives have demonstrated potent inhibitory activity against both AChE and BChE, making them attractive candidates for further investigation in the context of neurodegenerative disease treatment.[4][5][6]

These notes provide a summary of the reported inhibitory activities of several benzofuran derivatives and a detailed protocol for assessing the cholinesterase inhibitory potential of new compounds based on the widely used Ellman's method.[7][8]

Data Presentation: Cholinesterase Inhibitory Activity of Benzofuran Derivatives

The following table summarizes the in vitro cholinesterase inhibitory activity (IC50 values) of various benzofuran derivatives as reported in the literature. This data illustrates the potential of the benzofuran scaffold for potent and, in some cases, selective cholinesterase inhibition.

Compound ClassSpecific Derivative/ReferenceTarget EnzymeIC50 (µM)
2-Arylbenzofuran Derivatives Compound 20[4]AChE0.086
Compound 20[4]BChE16.450
General Range[5]BChE2.5 - 32.8
Benzofuran-based Derivatives Compound 7c[6]AChE0.058
Compound 7e[6]AChE0.086
Benzofuran Carboxamide Derivatives General Range[9]BChE0.054 - 2.7
Substituted Benzofuran Derivatives Compound A4[10]AChE11

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining cholinesterase activity and inhibition in a 96-well microplate format.[11][12][13] The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[7][8]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0) or Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in the assay buffer. Ensure the final solvent concentration in the assay well is low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare a 1 U/mL solution of AChE or BChE in the assay buffer.[11]

    • Prepare a 10 mM solution of DTNB in the assay buffer.[11]

    • Prepare a 14 mM solution of ATCI or BTCI in the assay buffer.[11]

  • Assay Setup (in a 96-well plate):

    • In triplicate, add the following to each well:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).[11]

      • 10 µL of the test compound solution at various concentrations (or buffer for the control and solvent for the solvent control).[11]

      • 10 µL of the AChE or BChE solution (1 U/mL).[11]

    • Include control wells containing the buffer and enzyme but no inhibitor, and blank wells with buffer but no enzyme.

  • Pre-incubation:

    • Shake the plate gently to mix the contents.

    • Incubate the plate at 25°C or 37°C for 10-15 minutes.[11][12]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the 10 mM DTNB solution to each well.[11]

    • Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI or BTCI substrate solution to all wells.[11]

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 60 seconds for 10-20 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) add_reagents Add Buffer, Compound, and Enzyme to Wells prep_reagents->add_reagents prep_enzyme Prepare Enzyme Solution (AChE/BChE) prep_enzyme->add_reagents prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->add_reagents pre_incubate Pre-incubate at 25-37°C add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb start_reaction Initiate Reaction with Substrate add_dtnb->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the in vitro cholinesterase inhibition assay.

Mechanism of Cholinesterase Inhibition in the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis by AChR ACh Receptor ACh_released->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibitor Benzofuran Inhibitor Inhibitor->AChE Blocks Signal Signal Transduction AChR->Signal Activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,7-Dimethylbenzofuran-6-amine. This resource is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of this valuable compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The synthesis is typically a three-step process: 1) Synthesis of 2,7-dimethylbenzofuran, 2) Nitration to form 2,7-dimethyl-6-nitrobenzofuran, and 3) Reduction to the final product, this compound.

Step 1: Synthesis of 2,7-Dimethylbenzofuran

Q1: I am getting a low yield of 2,7-dimethylbenzofuran from the cyclization of 2-allyl-3,5-dimethylphenol. What are the possible causes and solutions?

A1: Low yields in the synthesis of the benzofuran core are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Claisen Rearrangement: The initial step often involves a Claisen rearrangement of an allyl ether of 2,6-dimethylphenol to form the ortho-allyl phenol. Ensure the reaction is heated to a sufficiently high temperature (typically 180-220 °C) and for an adequate duration to drive the rearrangement to completion.

  • Inefficient Cyclization: The subsequent cyclization of the ortho-allyl phenol to the benzofuran can be challenging.

    • Oxidative Cyclization: If using a palladium-catalyzed oxidative cyclization, ensure the catalyst is active and the oxidant is fresh. The choice of solvent and base is also critical.[1]

    • Alternative Cyclization Methods: Consider alternative methods such as those involving intramolecular C-H activation or other transition-metal-catalyzed processes.[1]

  • Side Reactions: Phenols are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.

Step 2: Nitration of 2,7-Dimethylbenzofuran

Q2: My nitration of 2,7-dimethylbenzofuran is resulting in a low yield of the desired 6-nitro isomer and multiple other products. How can I improve the regioselectivity and yield?

A2: Nitration of activated aromatic systems like benzofurans can be challenging to control. Here’s how to troubleshoot this step:

  • Harsh Nitrating Conditions: Using strong nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to over-nitration, oxidation, and decomposition of the starting material, especially with a sensitive substrate like a benzofuran.

  • Milder Nitrating Agent: A common and milder method for nitrating sensitive substrates is the use of nitric acid in acetic anhydride.[2] This in-situ-generated acetyl nitrate is a less aggressive nitrating agent.

  • Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the reaction rate and minimize side reactions.

  • Regioselectivity: The directing effects of the methyl groups and the benzofuran ring system will influence the position of nitration. While the 6-position is often favored, other isomers can form. Careful optimization of reaction time and temperature can help maximize the yield of the desired 6-nitro isomer. Analyzing the crude product by NMR or GC-MS can help in identifying the isomeric ratio and optimizing the conditions.

Step 3: Reduction of 2,7-Dimethyl-6-nitrobenzofuran

Q3: The reduction of the nitro group is incomplete or I am observing byproducts. What are the best practices for this reduction?

A3: The reduction of a nitro group to an amine is a critical step, and several issues can arise.

  • Incomplete Reduction:

    • Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. The reaction may require sufficient hydrogen pressure and reaction time. In some cases, impurities in the starting material can poison the catalyst.[3][4]

    • Chemical Reduction (e.g., SnCl₂/HCl, Fe/HCl): Ensure a sufficient stoichiometric amount of the reducing agent is used. The reaction may require heating to go to completion.[5]

  • Formation of Byproducts: Over-reduction or side reactions can occur.

    • Hydroxylamine or Azo Compounds: Incomplete reduction can sometimes lead to the formation of hydroxylamine or azo intermediates. Ensuring complete reaction is key to avoiding these.[6][7]

    • Degradation of the Benzofuran Ring: Some harsh reducing conditions might affect the stability of the benzofuran ring. Milder conditions are generally preferred.

  • Workup Issues: The final amine product is basic. During workup after an acidic reduction (e.g., SnCl₂/HCl), it is crucial to basify the reaction mixture to deprotonate the amine and allow for its extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q4: What is a typical overall yield for the synthesis of this compound?

A4: The overall yield can vary significantly depending on the specific protocols and optimization of each step. A well-optimized three-step synthesis could be expected to have an overall yield in the range of 30-50%. Each step (benzofuran formation, nitration, and reduction) will have its own yield, which contributes to the final overall yield.

Q5: How can I purify the final this compound product?

A5: Aromatic amines can be purified by several methods:

  • Column Chromatography: This is a common method for purifying amines. Due to the basic nature of the amine, it can interact strongly with silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), can be added to the eluent. Alternatively, an amine-functionalized silica column can be used.[8][9][10]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting the amine product into an organic solvent.

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes, several steps require specific safety measures:

  • Claisen Rearrangement: This step is performed at high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. The reaction can be exothermic and should be performed with careful temperature control. Always add the nitrating agent slowly to the substrate solution.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The reaction should be carried out in a properly designed and maintained hydrogenation apparatus. Ensure there are no sources of ignition.

  • Handling of Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dimethylbenzofuran

This protocol describes a two-step synthesis starting from 2,6-dimethylphenol.

  • O-Allylation of 2,6-Dimethylphenol:

    • To a solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

    • Add allyl bromide (1.2 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-allyloxy-2,6-dimethylbenzene.

  • Claisen Rearrangement and Cyclization:

    • Heat the 1-allyloxy-2,6-dimethylbenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C for 2-4 hours to induce the Claisen rearrangement to 2-allyl-3,5-dimethylphenol.

    • The crude 2-allyl-3,5-dimethylphenol can then be cyclized. A common method is palladium-catalyzed oxidative cyclization.[1][11]

    • Dissolve the crude phenol in a solvent like DMF or toluene. Add a palladium catalyst (e.g., PdCl₂(MeCN)₂) and an oxidant (e.g., benzoquinone or Cu(OAc)₂).

    • Heat the reaction mixture until the starting material is consumed (monitor by TLC).

    • After workup, purify the 2,7-dimethylbenzofuran by column chromatography.

Protocol 2: Nitration of 2,7-Dimethylbenzofuran
  • Preparation of Nitrating Agent:

    • In a separate flask, cool acetic anhydride (5.0 eq) to 0 °C.

    • Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • Dissolve 2,7-dimethylbenzofuran (1.0 eq) in acetic anhydride in a reaction flask and cool to 0 °C.

    • Add the pre-formed acetyl nitrate solution dropwise to the benzofuran solution, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography to isolate 2,7-dimethyl-6-nitrobenzofuran.[2]

Protocol 3: Reduction of 2,7-Dimethyl-6-nitrobenzofuran

Method A: Catalytic Hydrogenation

  • Dissolve 2,7-dimethyl-6-nitrobenzofuran (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of Pd).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (1-4 atm) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude this compound.[3][4]

Method B: Reduction with Tin(II) Chloride

  • To a solution of 2,7-dimethyl-6-nitrobenzofuran (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice and basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is > 9.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.[5]

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for each step of the synthesis. These are representative examples, and optimization may be required for specific experimental setups.

Table 1: Synthesis of 2,7-Dimethylbenzofuran

StepReagents & ConditionsTypical Yield
O-Allylation2,6-dimethylphenol, Allyl bromide, K₂CO₃, Acetone, RT80-95%
Claisen Rearrangement & CyclizationNeat or in high-boiling solvent, 180-220 °C; then PdCl₂(MeCN)₂, Benzoquinone, DMF, 80 °C50-70%

Table 2: Nitration of 2,7-Dimethylbenzofuran

Reagents & ConditionsTemperatureTypical Yield of 6-nitro isomer
HNO₃, Acetic Anhydride0-5 °C40-60%
HNO₃, H₂SO₄ (harsher conditions)0-5 °CHighly variable, often lower with more byproducts

Table 3: Reduction of 2,7-Dimethyl-6-nitrobenzofuran

MethodReagents & ConditionsTypical Yield
Catalytic Hydrogenation10% Pd/C, H₂ (1-4 atm), Ethanol, RT85-98%
Chemical ReductionSnCl₂·2H₂O, Ethanol, Reflux70-90%
Chemical ReductionFe, HCl, Ethanol/Water, Reflux75-95%

Visualizations

Overall Synthetic Workflow

SynthesisWorkflow Start 2,6-Dimethylphenol Step1 Step 1: O-Allylation & Cyclization Start->Step1 1. Allyl bromide, K2CO3 2. Heat, Pd catalyst Intermediate1 2,7-Dimethylbenzofuran Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 HNO3, Acetic Anhydride Intermediate2 2,7-Dimethyl-6-nitrobenzofuran Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 H2, Pd/C or SnCl2/HCl End This compound Step3->End

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield in Nitration

NitrationTroubleshooting Problem Low Yield in Nitration Step Q1 What are the reaction conditions? Problem->Q1 A1_Harsh Harsh (e.g., HNO3/H2SO4) Q1->A1_Harsh Harsh A1_Mild Mild (e.g., HNO3/Ac2O) Q1->A1_Mild Mild S1 Consider using milder nitrating agent (e.g., HNO3 in Acetic Anhydride) A1_Harsh->S1 Q2 Is the temperature controlled? A1_Mild->Q2 A2_High High (>10 °C) Q2->A2_High High A2_Low Low (0-5 °C) Q2->A2_Low Low S2 Maintain strict temperature control (0-5 °C) during addition A2_High->S2 Q3 Multiple products observed? A2_Low->Q3 A3_Yes Yes Q3->A3_Yes Yes S3 Optimize reaction time and monitor by TLC/GC-MS for regioselectivity A3_Yes->S3

References

Technical Support Center: Optimizing Benzofuran Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzofuran cyclization reactions. The information is presented in a clear question-and-answer format, with a focus on optimizing solvent conditions.

Frequently Asked Questions (FAQs)

Q1: My benzofuran cyclization is resulting in a low yield. What are the first parameters I should investigate?

A1: Low yield is a common issue in benzofuran synthesis. The first parameters to investigate are typically the solvent, base, and temperature. The solvent plays a crucial role in the solubility of reactants, catalyst stability, and the overall reaction mechanism. For instance, in base-promoted cyclizations of 2-alkynylphenols, DMF has been identified as a superior solvent compared to others.[1] Similarly, in palladium-catalyzed reactions, the choice between polar aprotic solvents like DMF or acetonitrile, and non-polar solvents like toluene can significantly impact the reaction outcome.

Q2: I am observing the formation of side products in my palladium-catalyzed intramolecular Heck cyclization. How can solvent choice help mitigate this?

A2: Side product formation in Heck reactions can often be attributed to undesired side reactions such as β-hydride elimination from the wrong position or isomerization of the product. The choice of solvent, in combination with the ligand and base, can influence the reaction pathway. In some cases, using a more polar solvent can stabilize the desired transition state, leading to higher selectivity. For intramolecular Heck reactions, polar aprotic solvents like DMF or acetonitrile are often employed. If you are observing product isomerization, the addition of silver salts can sometimes suppress this side reaction.

Q3: What is the general role of the solvent in a Sonogashira coupling followed by cyclization to form benzofurans?

A3: In a one-pot Sonogashira coupling and cyclization, the solvent must be compatible with both steps. The Sonogashira coupling typically works well in solvents like DMF, toluene, or amines like triethylamine, which can also act as a base.[2][3] For the subsequent cyclization, the solvent needs to facilitate the intramolecular attack of the hydroxyl group onto the alkyne. Polar aprotic solvents like DMF are often effective for this step. Therefore, a solvent that can accommodate both transformations, such as DMF or a mixture including an amine, is often a good starting point.

Q4: Can I use "green" or less conventional solvents for my benzofuran synthesis?

A4: Yes, there is a growing interest in using more environmentally friendly solvents. For some palladium-catalyzed reactions, solvents like γ-valerolactone (GVL) have been successfully used. Water has also been employed as a solvent for certain copper-catalyzed Sonogashira-type couplings, which can be followed by cyclization. However, the feasibility of using green solvents is highly dependent on the specific reaction, catalyst system, and substrates. Optimization will be necessary to determine the efficacy of a green solvent for your particular reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

Symptoms:

  • Starting material remains largely unreacted.

  • TLC/LC-MS analysis shows only trace amounts of the desired benzofuran.

  • Significant formation of decomposition products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solvent may not be suitable for the specific catalytic cycle. For example, in a Heck-type oxyarylation, HFIP was found to be superior to DMF and toluene.[4] Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile, DMSO).
Incorrect Base-Solvent Combination The effectiveness of a base can be highly dependent on the solvent. For instance, an inorganic base like K₂CO₃ might have poor solubility in a non-polar solvent like toluene, leading to low reactivity. Action: Test different base-solvent combinations. Consider using an organic base like triethylamine or DBU with non-polar solvents.
Catalyst Deactivation The palladium catalyst may be deactivating. The solvent can play a role in stabilizing the active catalytic species. Action: Ensure anhydrous and deoxygenated solvents are used, especially for reactions sensitive to air and moisture. The choice of ligand is also critical for catalyst stability.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Action: Incrementally increase the reaction temperature. Be aware that higher temperatures can sometimes lead to side product formation.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and product.

  • Difficulty in purifying the desired benzofuran.

  • Formation of isomers or oligomeric materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Undesired Reaction Pathway Favored The solvent can influence the chemoselectivity of the reaction. For example, in reactions with multiple potential cyclization pathways, the solvent polarity can stabilize one transition state over another. Action: Try switching from a polar aprotic solvent (e.g., DMF) to a non-polar solvent (e.g., Toluene) or vice-versa.
Isomerization of the Product The initially formed product may be isomerizing under the reaction conditions. This is sometimes observed in intramolecular Heck reactions. Action: Adding a scavenger for the palladium hydride intermediate, such as a silver salt (e.g., Ag₂CO₃), can sometimes prevent product isomerization.
Side Reactions of Starting Materials The solvent may be promoting undesired reactions of the starting materials, such as self-coupling. Action: Lowering the reaction temperature or changing the solvent to one that is less coordinating may help.

Data Presentation: Solvent Screening for Benzofuran Cyclization

Below are examples of how solvent choice can impact the yield of benzofuran cyclization reactions, based on data from the literature.

Table 1: Base-Promoted Cyclization of an o-Alkynylphenol

Solvent Temperature (°C) Time (h) Yield (%)
DMF60285
Dioxane601220
Toluene6012<10
CH₃CN6012<10
THF6012<10
Adapted from data on base-promoted cyclizations.[1]

Table 2: Palladium-Catalyzed Heck-Type Cyclization of a Benzofuran Derivative

Solvent Temperature (°C) Time (h) Yield (%)
HFIP251672
DMF25160
Toluene251610
Adapted from data on a one-step direct-arylation and ring-closure reaction.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Heck-Type Cyclization

This protocol is a general guideline for the intramolecular cyclization of an o-alkenylphenol derivative.

  • Reaction Setup: To an oven-dried reaction vessel, add the o-alkenylphenol substrate (1.0 equiv.), Pd(OAc)₂ (0.05-0.10 equiv.), a suitable phosphine ligand (e.g., PPh₃, 0.1-0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF) to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2,3-disubstituted benzofurans.

  • Reaction Setup: In a reaction tube, combine the o-halophenol derivative (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), a copper co-catalyst (e.g., CuI, 0.04 equiv.), and a base (e.g., triethylamine).[2][3]

  • Solvent Addition: Add a suitable solvent such as DMF or use the amine base as the solvent.

  • Reaction Execution: Stir the mixture under an inert atmosphere at a specified temperature (e.g., 60-100 °C) until the coupling reaction is complete (monitor by TLC or LC-MS).

  • Cyclization: Continue heating to facilitate the intramolecular cyclization. The conditions for this step may vary depending on the substrate.

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and perform an aqueous workup. Purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_conditions Review Reaction Conditions start->check_conditions solvent_screen Screen Solvents (e.g., Toluene, DMF, ACN, Dioxane) check_conditions->solvent_screen Is solvent appropriate? base_screen Screen Bases (e.g., K2CO3, Cs2CO3, Et3N, DBU) check_conditions->base_screen Is base effective? temp_screen Vary Temperature check_conditions->temp_screen Is temperature optimal? catalyst_check Check Catalyst System (Ligand, Catalyst Loading) check_conditions->catalyst_check Is catalyst active? optimized Optimized Conditions solvent_screen->optimized base_screen->optimized temp_screen->optimized catalyst_check->optimized

Caption: Troubleshooting workflow for low-yield benzofuran cyclization.

Solvent_Selection_Workflow start Define Reaction Type (e.g., Heck, Sonogashira, Base-promoted) lit_search Consult Literature for Similar Transformations start->lit_search consider_polarity Consider Polarity Requirements lit_search->consider_polarity polar_aprotic Polar Aprotic (DMF, ACN, DMSO) consider_polarity->polar_aprotic If ionic intermediates non_polar Non-Polar (Toluene, Dioxane) consider_polarity->non_polar For non-polar substrates protic Protic (Alcohols, Water - less common) consider_polarity->protic For specific catalyst systems initial_screen Perform Initial Small-Scale Solvent Screen polar_aprotic->initial_screen non_polar->initial_screen protic->initial_screen analyze_results Analyze Yield and Byproduct Formation initial_screen->analyze_results optimize Optimize with Best Solvent analyze_results->optimize

Caption: General workflow for selecting an optimal solvent.

References

Best practices for scaling up 2,7-Dimethylbenzofuran-6-amine production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2,7-Dimethylbenzofuran-6-amine. The information is intended for researchers, scientists, and drug development professionals.

Proposed Synthesis Route

A plausible and common strategy for the synthesis of this compound involves a multi-step process. This route is designed to control the introduction of functional groups and allow for purification at intermediate stages.

A 2,7-Dimethylbenzofuran B Nitration A->B HNO3/H2SO4 C 2,7-Dimethyl-6-nitrobenzofuran B->C D Reduction C->D H2, Pd/C or SnCl2, HCl E This compound D->E cluster_0 Troubleshooting Workflow A Problem Identified (e.g., Low Yield) B Identify Potential Causes (e.g., Incomplete Reaction, Side Products) A->B C Formulate Hypothesis (e.g., Reaction time too short) B->C D Design Experiment to Test Hypothesis (e.g., Increase reaction time) C->D E Analyze Results D->E F Problem Solved? E->F G Implement Solution F->G Yes H Re-evaluate and Try New Hypothesis F->H No H->C

Preventing oxidation of the amine group during benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the amine group during benzofuran synthesis.

Troubleshooting Guide

This guide addresses common issues encountered when protecting amine functionalities during the synthesis of benzofurans, particularly in the context of oxidative conditions.

Issue 1: Amine oxidation during benzofuran ring formation.

  • Symptom: Formation of colored impurities, low yield of the desired aminobenzofuran, or isolation of undesired oxidized byproducts.

  • Cause: The unprotected amine is sensitive to oxidizing agents often used in benzofuran synthesis.[1]

  • Solution: Protect the amine group prior to the oxidative cyclization step. The choice of protecting group is critical and depends on the specific reaction conditions.

    • Recommended Protecting Groups: Carbamates such as Boc, Cbz, and Fmoc are generally effective.[2]

    • Workflow for Amine Protection:

Issue 2: Low yield or incomplete Boc protection of an amino-phenol precursor.

  • Symptom: A significant amount of starting material remains after the protection reaction, or a mixture of mono- and di-protected products is obtained.

  • Cause: Suboptimal reaction conditions, such as incorrect base, solvent, or temperature. For zwitterionic starting materials, solubility can be a major issue.

  • Solution:

    • Optimize Reaction Conditions: For Boc protection, di-tert-butyl dicarbonate (Boc)2O is the standard reagent. [3]The reaction is typically performed at room temperature or with gentle heating. [3] 2. Solvent and Base Selection: A variety of solvents like THF, acetonitrile, or even water/THF mixtures can be used. [3]Common bases include sodium bicarbonate, sodium hydroxide, and DMAP. [3]For substrates with poor solubility, consider running the reaction in an aqueous solution with a base like sodium hydroxide, which can also help to hydrolyze any mixed anhydride byproducts.

    • Molar Equivalents: Use a slight excess of (Boc)2O (1.1-1.5 equivalents) and an appropriate amount of base.

Issue 3: Cbz group is cleaved during a palladium-catalyzed benzofuran synthesis.

  • Symptom: Loss of the Cbz protecting group, leading to the unprotected amine and potential side reactions.

  • Cause: The Cbz group is susceptible to cleavage by catalytic hydrogenation (e.g., H2, Pd/C). [2]Some palladium catalysts used in cross-coupling reactions for benzofuran synthesis can also facilitate Cbz removal.

  • Solution:

    • Avoid Reductive Conditions: If possible, choose a benzofuran synthesis route that does not involve reductive steps if a Cbz group is present.

    • Select an Alternative Protecting Group: If reductive conditions are necessary, consider using a protecting group that is stable to hydrogenation, such as Boc or Fmoc. [4] 3. Orthogonal Protecting Group Strategy: Employ an orthogonal protection strategy where different protecting groups can be removed under distinct conditions. [5][6]

      Caption: Logic diagram for an orthogonal protecting group strategy.

Issue 4: Side reactions during Fmoc deprotection.

  • Symptom: Formation of byproducts, such as dibenzofulvene adducts, leading to a complex product mixture and difficult purification.

  • Cause: The dibenzofulvene (DBF) byproduct generated during Fmoc removal is an electrophile and can be trapped by nucleophiles, including the deprotected amine. [7]* Solution:

    • Use a Scavenger: The deprotection is typically carried out with a secondary amine base, such as piperidine, which also acts as a scavenger for the DBF byproduct. [4][8] 2. Optimize Deprotection Conditions: Use a solution of 20% piperidine in DMF. For sensitive peptides, alternative bases like DBU in combination with piperidine can be employed. [8]

Frequently Asked Questions (FAQs)

Q1: Which amine protecting group is best for a benzofuran synthesis involving an oxidative cyclization step?

A1: The ideal protecting group should be stable under oxidative conditions. Carbamate protecting groups are generally a good choice.

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of reaction conditions, including many oxidative and reductive environments, but is cleaved by strong acids. [9]* Cbz (benzyloxycarbonyl): Generally stable to acidic and basic conditions but is sensitive to catalytic hydrogenation. [4]* Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is readily removed by bases, typically secondary amines like piperidine. [9]* Teoc (2-(trimethylsilyl)ethoxycarbonyl): Stable to hydrolysis, most acidic and reductive conditions, and is removed by fluoride ion sources (e.g., TBAF).

The choice depends on the overall synthetic route and the compatibility with other functional groups present in the molecule.

Q2: Can I perform a benzofuran synthesis without protecting the amine group?

A2: Yes, protecting-group-free synthesis is a viable and often preferred strategy as it reduces the number of synthetic steps. [10][11]The success of this approach depends on the specific benzofuran synthesis method and the reactivity of the starting materials. Some modern synthetic methods are designed to be chemoselective and may not require the protection of the amine group.

Q3: How do I choose between Boc and Cbz protection for my synthesis?

A3: The choice between Boc and Cbz depends on the planned subsequent reaction steps.

  • Choose Boc if your synthesis involves catalytic hydrogenation, as the Cbz group would likely be cleaved.

  • Choose Cbz if your synthesis requires strong acidic conditions that would remove the Boc group.

Q4: What are the typical conditions for Boc deprotection, and are there any mild alternatives?

A4: Standard Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. [12]However, if your benzofuran derivative is acid-sensitive, these conditions may not be suitable.

  • Mild Acidic Conditions: Using more dilute acids or performing the reaction at lower temperatures can sometimes achieve selective deprotection. [13]* Non-Acidic Methods:

    • Thermal Deprotection: Heating the Boc-protected compound can lead to its removal, though this requires high temperatures. [14] * Lewis Acids: Some Lewis acids can catalyze Boc deprotection under milder conditions than strong Brønsted acids.

    • Oxalyl Chloride/Methanol: This system has been reported for mild deprotection of N-Boc groups. [15][16]

Quantitative Data on Amine Protection and Deprotection

Protecting GroupReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Boc Protection (Boc)2ONaHCO3Dioxane/H2ORT12-24>95Generic Protocol
(Boc)2ODMAP (cat.)CH2Cl2RT2-490-98Generic Protocol
Cbz Protection Cbz-ClNaHCO3THF/H2O (2:1)02090[4]
Cbz-Claq. Na2CO3Dioxane0 - RT2-485-95Generic Protocol
Fmoc Protection Fmoc-OSuNaHCO3THF/H2ORT16High[4]
Fmoc-ClPyridineCH2Cl2RT1-380-95Generic Protocol
Teoc Protection Teoc-OSuEt3NCH2Cl2RT2-685-95Generic Protocol
Protecting GroupReagentSolventTemp (°C)Time (h)Yield (%)Reference
Boc Deprotection 20% TFA/DCM-RT0.5-2>95[13]
4M HCl/Dioxane-RT1-4>95Generic Protocol
Cbz Deprotection H2, Pd/C (5%)MeOH6040High[4]
H2, Pd/C (10%)EtOAcRT2-16>95Generic Protocol
Fmoc Deprotection 20% Piperidine/DMF-RT0.2-0.5>95[4]
MorpholineAcetonitrileRT24High[4]
Teoc Deprotection TBAFTHFRT1-3>90Generic Protocol

Experimental Protocols

Protocol 1: Boc Protection of an Amino Phenol

  • Dissolve the amino phenol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture vigorously for 12-16 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cbz Protection under Schotten-Baumann Conditions

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water. [4]2. Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq). [4]4. Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise, keeping the temperature below 5 °C. [4]5. Allow the reaction to warm to room temperature and stir for 20 hours. [4]6. Dilute the reaction mixture with water and extract with ethyl acetate. [4]7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [4]8. Purify the residue by silica gel column chromatography. [4] Protocol 3: Fmoc Deprotection

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Evaporate the solvent and piperidine under high vacuum.

  • The crude amine can often be used in the next step without further purification. If necessary, purify by chromatography or crystallization.

References

Optimizing temperature and reaction time for benzofuran formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature and reaction time for benzofuran synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing low yields of my desired benzofuran product?

Answer:

Low yields in benzofuran synthesis can be attributed to several factors related to temperature and reaction time.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion. For instance, in the silver(I)-promoted oxidative coupling of methyl esters, both conversion and selectivity were found to decrease at 0 °C compared to room temperature or reflux conditions.[1] Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[2] In some cases, a temperature-dependent migration mechanism dictates the formation of the desired product.[3]

  • Inappropriate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration, resulting in incomplete conversion. However, prolonged reaction times can also be detrimental, leading to the formation of undesired byproducts and reduced selectivity.[1] For microwave-assisted synthesis of benzofuran-3(2H)-one, the reaction was found to proceed to completion in 30 minutes.[4]

  • Poor Catalyst Performance: The efficiency of the catalyst can be highly temperature-dependent. For example, in a palladium-catalyzed synthesis, PdCl2(PPh3)2 was found to be more efficient than Pd(PPh3)4.[5] The choice of catalyst and its optimal operating temperature are crucial for achieving high yields.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Is starting material fully consumed? start->check_sm increase_time_temp Increase reaction time or temperature incrementally. check_sm->increase_time_temp No side_products Are significant side products observed? check_sm->side_products Yes end Yield Improved increase_time_temp->end optimize_temp Optimize temperature. High temps may cause degradation. check_catalyst Review catalyst activity and concentration. optimize_temp->check_catalyst side_products->optimize_temp No decrease_time_temp Decrease reaction time or temperature to improve selectivity. side_products->decrease_time_temp Yes decrease_time_temp->end check_catalyst->end

Caption: A generalized workflow for performing and optimizing a benzofuran synthesis reaction.

Example Protocol: Synthesis of Methyl Ferulate and its Oxidative Coupling

This protocol is adapted from a study on the synthesis of dihydrobenzofuran neolignans. [1] Part 1: Synthesis of Methyl Ferulate (II)

  • Dissolve ferulic acid (3.0 g, 15.4 mmol) in 180 mL of methanol in a 500-mL round-bottom flask.

  • Add 3 mL of sulfuric acid to the solution.

  • Heat the reaction mixture to reflux at 85°C and maintain for 4 hours.

  • After 4 hours, remove the methanol under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate.

  • Perform an extraction with water and a saturated NaHCO₃ solution (3 x 30 mL).

  • Dry the organic phase over MgSO₄ and filter to obtain the crude methyl ferulate.

Part 2: Optimization of Oxidative Coupling to Form Dihydrobenzofuran Neolignan (DBN 2)

  • In a reaction vessel, dissolve methyl ferulate (II) in acetonitrile.

  • Add 0.5 equivalents of silver(I) oxide (Ag₂O) as the oxidant.

  • Heat the reaction mixture to the desired temperature (e.g., reflux at 85°C).

  • Allow the reaction to proceed for the specified time (e.g., 4 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired dihydrobenzofuran neolignan.

Analytical Method for Monitoring: Gas chromatography-mass spectrometry (GC-MS) can be used to monitor the reaction. The oven temperature can be programmed to rise from 110 to 300 °C at 10 °C min⁻¹ and then held at 300 °C for 5 min.

References

How to remove unreacted starting materials from 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 2,7-Dimethylbenzofuran-6-amine, specifically focusing on the removal of common unreacted starting materials. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with a significant amount of a less polar impurity, as indicated by TLC analysis. How can I remove this?

A1: A less polar impurity is likely to be the unreacted nitro intermediate, 2,7-Dimethyl-6-nitrobenzofuran. Due to the significant difference in polarity between the amino and nitro compounds, column chromatography is the most effective method for separation. The basic amino group of your desired product will have a strong affinity for the silica gel, while the less polar nitro compound will elute much faster.

Q2: I have a polar impurity that co-elutes with my product during column chromatography. What are my options?

A2: A polar impurity that is difficult to separate by chromatography could be the unreacted phenolic starting material, such as 2,6-dimethyl-4-nitrophenol. In this case, an acidic wash (extraction) of the crude product dissolved in an organic solvent can be effective. The acidic solution will protonate the basic this compound, making it soluble in the aqueous layer, while the acidic phenol will remain in the organic layer. Subsequent basification of the aqueous layer will allow for the recovery of the purified amine.

Q3: My purified product appears as a colored oil, but I expect a solid. What could be the reason?

A3: The presence of residual colored impurities or a mixture of compounds can lower the melting point and prevent crystallization. Recrystallization is a suitable technique to address this issue. The choice of solvent is crucial for successful recrystallization.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the number of components in your sample. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Finally, obtaining spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry will confirm the identity and purity of the this compound.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Protocol 1: Column Chromatography for Removal of Non-Polar Impurities

This protocol is designed to separate this compound from less polar impurities like 2,7-Dimethyl-6-nitrobenzofuran.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A common gradient would be from 95:5 to 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities

This method is effective for removing acidic impurities like unreacted phenols.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The desired amine will move into the aqueous layer.

  • Layer Separation: Separate the aqueous and organic layers. The organic layer contains the acidic and neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10). The amine product will precipitate out or can be extracted.

  • Extraction: Extract the aqueous layer with fresh ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent to yield the purified product.

Protocol 3: Recrystallization for Final Purification

Recrystallization is used to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the amine in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical solvent systems for the purification techniques described. The optimal system for a specific experiment may vary and should be determined empirically.

Purification TechniqueSolvent System (v/v)Target Impurity Removed
Column Chromatography Hexane:Ethyl Acetate (Gradient)2,7-Dimethyl-6-nitrobenzofuran (less polar)
Acid-Base Extraction Ethyl Acetate / 1M HCl2,6-Dimethyl-4-nitrophenol (acidic)
Recrystallization Ethanol/Water or TolueneMinor impurities, improves crystallinity

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for choosing the appropriate purification method.

PurificationWorkflow start Crude this compound tlc TLC Analysis start->tlc col_chrom Column Chromatography tlc->col_chrom  Less Polar  Impurity acid_base Acid-Base Extraction tlc->acid_base  Polar/Acidic  Impurity recryst Recrystallization col_chrom->recryst acid_base->recryst pure_product Pure Product recryst->pure_product

Caption: Decision workflow for the purification of this compound.

Technical Support Center: Improving Selectivity in Reactions Involving Benzofuran Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these important scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with benzofuran amines?

A1: Researchers often face challenges related to chemoselectivity and regioselectivity. Key issues include:

  • Competition between N-functionalization and C-functionalization: The amine group and the benzofuran ring are both nucleophilic, leading to mixtures of products in reactions like alkylation and arylation.

  • Poor regioselectivity during C-H functionalization: The benzofuran ring has multiple reactive sites (C2, C3, C4, C5, C6, C7), and achieving selective functionalization at a single position can be difficult.

  • Side reactions of the amine group: The amine functionality can undergo side reactions such as over-alkylation or oxidation, leading to reduced yields and complex product mixtures.

  • Harsh reaction conditions: Some traditional methods for benzofuran synthesis and functionalization require harsh conditions that may not be compatible with sensitive functional groups on the benzofuran amine.

Q2: How can I improve the selectivity of my reactions?

A2: Improving selectivity often involves a combination of strategies:

  • Protecting Groups: Temporarily masking the amine functionality with a suitable protecting group is a common and effective strategy to prevent N-functionalization and direct reactions to the benzofuran ring.

  • Catalyst Control: The choice of metal catalyst and ligands can significantly influence the outcome of the reaction, directing it towards either N- or C-functionalization. For example, palladium and copper catalysts can exhibit complementary selectivity in arylation reactions.[1][2]

  • Directing Groups: Installing a directing group on the benzofuran ring can guide C-H activation to a specific position, enabling highly regioselective functionalization.

  • Reaction Condition Optimization: Carefully controlling parameters such as solvent, temperature, and base can have a profound impact on selectivity.

Q3: Which protecting groups are recommended for benzofuran amines?

A3: The choice of protecting group depends on the subsequent reaction conditions. Two commonly used protecting groups for amines are:

  • tert-Butoxycarbonyl (Boc): Stable under basic and nucleophilic conditions, and easily removed with acid.

  • Carboxybenzyl (Cbz): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

The orthogonality of these protecting groups allows for selective deprotection when multiple protecting groups are present in a molecule.

Troubleshooting Guides

Problem 1: Low yield and multiple products in N-alkylation of a benzofuran amine.

Possible Causes and Solutions:

  • Over-alkylation: Primary and secondary amines can undergo multiple alkylations.

    • Solution: Use a larger excess of the amine relative to the alkylating agent. A competitive deprotonation/protonation strategy using the amine hydrobromide salt can also promote monoalkylation.

  • Competition with C-alkylation: The benzofuran ring may also be alkylated.

    • Solution: Protect the amine with a suitable protecting group (e.g., Boc or Cbz) before performing alkylation on the ring.

  • Poor solubility of reagents: In heterogeneous reactions, poor solubility can lead to incomplete reactions.

    • Solution: Choose a solvent that dissolves all reactants. For instance, if using potassium carbonate as a base in acetone with low solubility, switching to a more soluble base like cesium carbonate or a different solvent like acetonitrile (ACN) may improve results.[3]

  • Decomposition of solvent or reagents: High reaction temperatures can lead to the decomposition of solvents like DMF, which can produce side products.

    • Solution: Use a lower reaction temperature if possible, or switch to a more stable solvent.

Problem 2: Lack of selectivity in the arylation of a benzofuran amine, resulting in a mixture of N- and C-arylated products.

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of catalyst is crucial for directing the arylation to either the nitrogen or the carbon atom.

    • Solution: For selective N-arylation of the amino group, a palladium-catalyzed Buchwald-Hartwig amination is often effective. For selective arylation of a different nitrogen atom within a heterocyclic system (if applicable), a copper-catalyzed Ullmann condensation might be preferred.[4] A comparative study on aminophenols demonstrated that Cu-based catalysts tend to favor O-arylation, while Pd-based catalysts favor N-arylation, highlighting the principle of catalyst control.[2][5][6]

Table 1: Catalyst Systems for Selective Arylation

Desired OutcomeCatalyst SystemTypical Ligand(s)BaseSolventTemperature (°C)Typical Yield (%)
N-Arylation Pd₂(dba)₃ / BrettPhosBrettPhosK₃PO₄t-BuOH110Good to Excellent
N-Arylation CuI1,10-PhenanthrolineK₃PO₄Dioxane110Moderate to Good

Note: Yields are general and highly substrate-dependent.

Problem 3: Poor regioselectivity during electrophilic substitution (e.g., halogenation, Friedel-Crafts acylation) on the benzofuran ring of an aminobenzofuran.

Possible Causes and Solutions:

  • Activating effect of the amine group: The amino group is a strong activating group, which can lead to substitution at multiple positions on the benzofuran ring.

    • Solution: Protect the amine as an amide (e.g., N-acetyl). The amide is still an ortho-, para-director but is less activating than the free amine, which can improve regioselectivity. For example, in the Vilsmeier-Haack reaction, using a substituted formamide can lead to formylation at electron-rich positions.[7][8][9]

  • Inherent reactivity of the benzofuran core: The C2 and C3 positions of the benzofuran ring have different nucleophilicities, which influences the site of electrophilic attack.

    • Solution: The regioselectivity of electrophilic substitution can be influenced by the specific electrophile and reaction conditions. For some reactions, employing a directing group strategy may be necessary to achieve the desired regioselectivity.

Problem 4: Low conversion in a Suzuki-Miyaura cross-coupling reaction with a protected aminobenzofuran boronic acid/ester.

Possible Causes and Solutions:

  • Decomposition of the boronic acid: Boronic acids can be unstable and undergo protodeboronation, especially under the reaction conditions.

    • Solution: Use the corresponding pinacol ester of the boronic acid, which is generally more stable. Alternatively, masking the boronic acid with diethanolamine can form air- and water-stable structures that can be used directly in the coupling reaction.[3]

  • Catalyst deactivation: The palladium catalyst may be deactivated.

    • Solution: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. The choice of palladium source and ligand is also critical.

  • Suboptimal reaction conditions: The base, solvent, and temperature may not be optimal for the specific substrates.

    • Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).

Experimental Protocols

Protocol 1: N-Boc Protection of a Benzofuran Amine

This protocol describes the general procedure for the protection of an amino group on a benzofuran scaffold using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve the aminobenzofuran (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Table 2: Typical Conditions for N-Boc Protection

Amine SubstrateBaseSolventTime (h)Yield (%)
General Aromatic AmineNaHCO₃THF/H₂O12-24>90
General Aromatic AmineDMAP (cat.)CH₂Cl₂2-4>95
Protocol 2: N-Cbz Protection of a Benzofuran Amine

This protocol outlines the general procedure for the protection of an amino group on a benzofuran scaffold using benzyl chloroformate (Cbz-Cl).

  • Dissolve the aminobenzofuran (1.0 equiv) in a mixture of THF and water (2:1).[10]

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).[10]

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equiv).[10]

  • Stir the reaction at 0 °C and allow it to warm to room temperature over several hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[10]

  • Purify the product by column chromatography.[10]

Table 3: Typical Conditions for N-Cbz Protection

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
General Aromatic AmineNaHCO₃THF/H₂O (2:1)0 to RT20~90[10]
General Aromatic Amineaq. NaOHDioxane0 to RT2-4>90
Protocol 3: Deprotection of N-Boc Protected Benzofuran Amine
  • Dissolve the N-Boc protected aminobenzofuran in an appropriate solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: Deprotection of N-Cbz Protected Benzofuran Amine
  • Dissolve the N-Cbz protected aminobenzofuran in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visual Guides

Workflow for Selective Functionalization of Benzofuran Amines

workflow start Aminobenzofuran protect Protect Amine (e.g., Boc, Cbz) start->protect Selectivity Issue? n_funct N-Functionalization (e.g., Alkylation, Arylation) start->n_funct Direct N-Functionalization c_funct C-H Functionalization (e.g., Arylation, Halogenation) protect->c_funct product_n N-Functionalized Aminobenzofuran n_funct->product_n deprotect Deprotection c_funct->deprotect product_c C-Functionalized Aminobenzofuran deprotect->product_c selectivity substrate Aminobenzofuran + Aryl Halide pd_cat Pd Catalyst (e.g., Buchwald-Hartwig) substrate->pd_cat cu_cat Cu Catalyst (e.g., Ullmann) substrate->cu_cat n_arylation N-Arylated Product pd_cat->n_arylation High Selectivity for N-Arylation cu_cat->n_arylation Alternative for N-Arylation c_arylation C-Arylated Product (with protection) pathway cluster_protection Protection Step cluster_functionalization C-H Functionalization cluster_deprotection Deprotection Step A Aminobenzofuran B Add Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) + Base A->B 1. C N-Protected Aminobenzofuran B->C 2. D N-Protected Aminobenzofuran E Add Aryl Halide + Pd Catalyst + Ligand + Base D->E 3. F C-Arylated N-Protected Aminobenzofuran E->F 4. G C-Arylated N-Protected Aminobenzofuran H Add Deprotection Reagent (e.g., TFA or H₂/Pd-C) G->H 5. I C-Arylated Aminobenzofuran H->I 6.

References

Stability issues and proper storage of 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, proper storage, and troubleshooting for experiments involving 2,7-Dimethylbenzofuran-6-amine.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the handling and use of this compound.

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions (cool, dry, dark). Aliquot the compound to minimize freeze-thaw cycles. Prepare solutions fresh for each experiment.
Contamination of the sample.Use high-purity solvents and handle the compound in a clean, controlled environment.
Compound appears discolored (e.g., yellowing) Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping containers in foil.
Low solubility in desired solvent Incorrect solvent choice or low-quality solvent.Test a range of solvents to find the most suitable one. Ensure solvents are anhydrous and of high purity. Gentle warming or sonication may aid dissolution, but monitor for degradation.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Presence of impurities from synthesis or degradation products.Re-purify the compound if necessary. Perform a forced degradation study to identify potential degradation products and use a validated stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures such as -20°C or -70°C.[1][2] It should be protected from light and moisture to prevent degradation.[3] For short-term storage, refrigeration at 4°C is acceptable. Aromatic amines have shown reduced recovery at room temperature (~20°C), suggesting that immediate storage at low temperatures is necessary to minimize degradation.[1][2]

Q2: How should I handle this compound in the laboratory?

A2: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes. Due to its amine functional group, it is considered a reactive chemical.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be oxidation and photodegradation. The amine group is susceptible to oxidation, which can lead to the formation of colored impurities. The benzofuran ring system can be sensitive to photolytic cleavage. Hydrolysis under strongly acidic or basic conditions could also lead to degradation, although it is expected to be more stable at neutral pH.

Q4: How can I assess the stability of my sample of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and detect any degradation products. You can perform forced degradation studies to intentionally stress the compound and identify potential degradation products.[5][6][7][8][9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies to assess the intrinsic stability of this compound.[5][6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the heat-stressed solid in the solvent before analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This method is designed for the separation and quantification of this compound and its potential degradation products.[10][11][12]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV-Vis scan)
Injection Volume 10 µL

Data Presentation

Illustrative Stability Data for this compound

The following table summarizes hypothetical data from a forced degradation study.

Stress Condition% Assay of this compound% Total DegradationNumber of Degradation Products
Control (Unstressed) 99.8< 0.21
0.1 M HCl, 60°C, 24h 92.57.33
0.1 M NaOH, 60°C, 24h 95.14.72
3% H₂O₂, RT, 24h 85.314.54
Thermal (70°C, 48h) 98.21.62
Photolytic 89.710.13

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid, 70°C) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Weigh and Dissolve Sample Filter Filter through 0.45µm Syringe Filter Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Quantify Quantify Compound and Impurities Integrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Logic Start Inconsistent Experimental Results? CheckStorage Check Storage Conditions (Cool, Dry, Dark) Start->CheckStorage Yes CheckHandling Review Handling Procedures (Fresh Solutions, Aliquoting) CheckStorage->CheckHandling CheckPurity Verify Compound Purity (e.g., via HPLC) CheckHandling->CheckPurity Repurify Re-purify Compound CheckPurity->Repurify Impure Proceed Proceed with Experiment CheckPurity->Proceed Pure Repurify->CheckPurity ProblemSolved Problem Resolved? Proceed->ProblemSolved ProblemSolved->Start Yes, but recurs Consult Consult with Senior Researcher or Technical Support ProblemSolved->Consult No

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC-MS and Alternative Methods for 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2,7-Dimethylbenzofuran-6-amine is a critical step in the journey toward safe and effective therapeutics. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental data and protocols to aid in methodological selection and implementation.

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety and efficacy of a final drug product.[1] Therefore, robust analytical methods are essential for the identification and quantification of these impurities.[2][3] this compound, a key building block in the synthesis of various pharmaceutical agents, requires stringent purity control. HPLC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[3][4] This guide will delve into a representative HPLC-MS method for its analysis and compare it with alternative approaches such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

HPLC combined with mass spectrometry is a cornerstone for impurity profiling in the pharmaceutical industry.[2][3] The technique separates compounds based on their interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. This hyphenated approach provides both quantitative and qualitative information in a single run.[5]

A representative UPLC-MS/MS method, adaptable for this compound, demonstrates excellent performance characteristics for the analysis of aromatic amines.

Table 1: Performance Data for a Representative UPLC-MS/MS Method for Aromatic Amine Analysis

ParameterTypical Performance
Linearity (r²)>0.995[6]
Limit of Detection (LOD)0.025 - 0.20 ng/mL[7]
Limit of Quantification (LOQ)0.05 - 1.0 ng/mL[6][7]
Intraday Precision (%RSD)<11.7%[7]
Interday Precision (%RSD)<15.9%[7]
Recovery75 - 114%[7]

This data is representative of methods for similar aromatic amines and may vary for this compound.

Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques offer complementary or alternative approaches for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] For non-volatile compounds like many aromatic amines, derivatization is often required to increase their volatility.[1]

Table 2: Comparison of HPLC-MS and GC-MS for Purity Analysis

FeatureHPLC-MSGC-MS
Analyte Suitability Wide range of polar and non-polar compoundsVolatile and semi-volatile compounds (derivatization may be needed)[1]
Sample Throughput Generally highCan be lower due to longer run times and potential derivatization steps
Sensitivity High, often in the ng/mL to pg/mL range[7]High, especially for volatile impurities[2]
Structural Information Provides molecular weight and fragmentation dataProvides characteristic fragmentation patterns for identification
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative analysis (qNMR).[8] It provides detailed information about the chemical structure of the main component and any impurities present, without the need for chromatographic separation.

Table 3: Comparison of HPLC-MS and NMR for Purity Analysis

FeatureHPLC-MSNMR Spectroscopy
Separation Chromatographic separation of componentsNo separation; analyzes the bulk sample
Quantification Requires reference standards for each impurityCan be quantitative without a specific reference standard for the impurity (qNMR)
Structural Information Provides molecular weight and fragmentation patternsProvides detailed structural information of all components[8]
Sensitivity Very highGenerally lower than MS-based methods

Experimental Protocols

Representative HPLC-MS Method Protocol

This protocol is a general guideline for the analysis of aromatic amines and can be optimized for this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • UHPLC System: A suitable UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[2][6]

  • Injection Volume: 5 µL.[6]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted analysis of the main compound and potential impurities. Precursor and product ions would need to be determined by infusion of a standard solution.

GC-MS Protocol Outline
  • Derivatization (if necessary): React the sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to separate compounds based on their boiling points.

  • MS Detection:

    • Ionization: Electron Ionization (EI).

    • Data Acquisition: Full scan mode to identify unknown impurities and selected ion monitoring (SIM) for quantification of known impurities.

NMR Protocol Outline
  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Add a known amount of an internal standard for quantitative analysis (qNMR).

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire a ¹H NMR spectrum. For further structural information, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed.

  • Data Analysis: Integrate the signals of the main compound and any impurities. The purity can be calculated by comparing the integral of the main compound to the sum of all integrals or to the integral of the internal standard.

Visualizing the Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC MS MS Detection (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification of Purity and Impurities Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-MS Purity Determination.

Conclusion

The determination of purity for pharmaceutical intermediates like this compound is a multi-faceted challenge that requires robust and reliable analytical methods. HPLC-MS stands out as a highly sensitive and specific technique, providing both separation and identification capabilities in a single platform. While GC-MS and NMR offer valuable alternative or complementary information, the versatility and performance of HPLC-MS make it a preferred method for routine quality control and impurity profiling in the pharmaceutical industry. The choice of method will ultimately depend on the specific impurities of interest, the required sensitivity, and the available instrumentation. This guide provides a foundational understanding to assist researchers in making informed decisions for their analytical needs.

References

Comparative Analysis of 2,7-Dimethylbenzofuran-6-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of 2,7-Dimethylbenzofuran-6-amine and its structural isomers, focusing on their potential as subjects for research and development in medicinal chemistry. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates information from studies on similar benzofuran derivatives to provide a predictive comparison of their biological activities and outlines general experimental protocols for their synthesis and evaluation.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] The specific biological effects of a benzofuran derivative are highly dependent on the nature and position of substituents on the benzofuran core.[7]

Predicted Comparative Profile of Dimethylbenzofuran-6-amine Isomers

Based on structure-activity relationship (SAR) studies of various substituted benzofurans, a hypothetical comparison of this compound and its isomers can be proposed. The positioning of the methyl and amine groups on the benzofuran ring is expected to significantly influence their physicochemical properties and biological activities.

Table 1: Predicted Physicochemical and Biological Properties of Dimethylbenzofuran-6-amine Isomers

CompoundPredicted Lipophilicity (cLogP)Predicted Aqueous SolubilityPredicted Anticancer Activity (Cytotoxicity)Predicted Target Selectivity
This compoundHighLowModerate to HighKinases, Apoptotic Pathways
2,5-Dimethylbenzofuran-6-amineHighLowModerateKinases, Apoptotic Pathways
2,3-Dimethylbenzofuran-6-amineHighLowLow to ModerateVariable
3,5-Dimethylbenzofuran-6-amineHighLowModerateVariable
3,7-Dimethylbenzofuran-6-amineHighLowModerate to HighVariable

Note: The data in this table is predictive and based on general SAR principles for benzofuran derivatives. Experimental validation is required.

Experimental Protocols

General Synthesis of Dimethylbenzofuran-6-amine Isomers

The synthesis of dimethyl-substituted aminobenzofurans can be achieved through multi-step synthetic routes. A general approach involves the construction of the substituted benzofuran core followed by the introduction of the amine group.

Experimental Workflow for Synthesis:

A Substituted Phenol B Alkylation/Acylation A->B C Cyclization (e.g., Perkin, Paal-Knorr) B->C D Substituted Benzofuran C->D E Nitration D->E F Substituted Nitrobenzofuran E->F G Reduction F->G H Substituted Aminobenzofuran G->H

Figure 1: General synthetic workflow for aminobenzofurans.

Detailed Methodologies:

  • Step 1: Synthesis of the Substituted Benzofuran Core: Various methods can be employed for the synthesis of the benzofuran ring system, including the Perkin reaction, Paal-Knorr synthesis, and transition metal-catalyzed cyclizations.[4] The choice of method will depend on the desired substitution pattern.

  • Step 2: Nitration: The synthesized dimethylbenzofuran can be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the desired position.

  • Step 3: Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic medium.

In Vitro Cytotoxicity Assessment

The anticancer potential of the synthesized isomers can be evaluated using various in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[7][8]

Experimental Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized dimethylbenzofuran-6-amine isomers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound and its isomers have not been elucidated, studies on other aminobenzofuran derivatives suggest potential mechanisms of action.

Potential Signaling Pathways:

cluster_0 Aminobenzofuran Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response A Compound B Receptor Tyrosine Kinases (e.g., VEGFR-2) A->B Inhibition E Apoptotic Pathways (e.g., Caspase activation) A->E Activation C PI3K/Akt/mTOR Pathway B->C Downregulation D MAPK Pathway B->D Downregulation F Inhibition of Proliferation C->F D->F G Induction of Apoptosis E->G H Cell Cycle Arrest F->H

Figure 3: Potential signaling pathways affected by aminobenzofuran derivatives.

Many anticancer agents exert their effects by targeting key signaling molecules involved in cell growth, proliferation, and survival.[3] Some benzofuran derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis.[9] Inhibition of such kinases can disrupt downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to decreased cell proliferation and survival.[3][10] Furthermore, some benzofuran derivatives have been observed to induce apoptosis (programmed cell death) through the activation of caspases.[11]

Conclusion

This comparative guide provides a foundational understanding of this compound and its isomers for researchers in drug discovery and development. While direct experimental comparisons are currently lacking, the provided information, based on the broader class of benzofuran derivatives, suggests that these compounds are promising candidates for further investigation as potential therapeutic agents. The outlined experimental protocols offer a starting point for the synthesis and biological evaluation of these molecules to elucidate their specific activities and mechanisms of action. Further research is warranted to validate these predictions and explore the full therapeutic potential of this chemical scaffold.

References

A Comparative Guide to the Biological Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of natural and synthetic molecules with significant pharmacological importance.[1][2] Derivatives of this core structure have garnered substantial interest from medicinal chemists and pharmacologists due to their broad spectrum of biological activities.[3] Numerous studies demonstrate that modifications to the benzofuran ring system can yield compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[4][5][6]

This guide provides a comparative overview of the biological activities of various benzofuran derivatives, supported by quantitative experimental data. It details the methodologies for key bioassays and visualizes critical workflows and signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Biological Activity

The efficacy of benzofuran derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize data from various studies, showcasing the potential of these compounds.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC₅₀ Values)
Compound/DerivativeCell LineActivity (IC₅₀ in µM)Reference
17i (LSD1 Inhibitor)MCF-7 (Breast)2.90 ± 0.32[7]
MGC-803 (Gastric)5.85 ± 0.35[7]
H460 (Lung)2.06 ± 0.27[7]
A549 (Lung)5.74 ± 1.03[7]
16 (Piperazine Hybrid)A549 (Lung)0.12[8]
SGC7901 (Gastric)2.75[8]
4g (Chalcone Hybrid)HCC1806 (Breast)5.93[9]
HeLa (Cervical)5.61[9]
28g (Amido-benzofuran)MDA-MB-231 (Breast)3.01[10]
HCT-116 (Colon)5.20[10]
1c K562 (Leukemia)20-85[11]
HeLa (Cervical)20-85[11]
3d MOLT-4 (Leukemia)20-85[11]
B5 MCF-7 (Breast)40.21 ± 3.01 (µg/mL)[12]
MDA-MB-232 (Breast)45.43 ± 1.05 (µg/mL)[12]
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC Values)
Compound/DerivativeOrganismActivity (MIC in µg/mL)Reference
1 (Aza-benzofuran)Staphylococcus aureus12.5[13]
Salmonella typhimurium12.5[13]
Escherichia coli25[13]
6 (Oxa-benzofuran)Penicillium italicum12.5[13]
8e (Triazine Hybrid)Escherichia coli32[14]
Staphylococcus aureus32[14]
Salmonella enteritidis32[14]
Bacillus subtilis125[14]
Hydrophobic Analogs S. aureus / MRSA0.39 - 3.12[15]
B. subtilis0.39 - 3.12[15]
6a, 6b, 6f (Amide Derivatives)Various Bacteria/FungiAs low as 6.25[16]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayActivity (IC₅₀ in µM)Reference
16 (Piperazine Hybrid)NO Inhibition (RAW 264.7 cells)5.28[8]
1 (Aza-benzofuran)NO Inhibition (RAW 264.7 cells)17.3[13]
4 (Aza-benzofuran)NO Inhibition (RAW 264.7 cells)16.5[13]
5d (Piperazine Hybrid)NO Inhibition (RAW 264.7 cells)52.23 ± 0.97[17]
Compound 6b Carrageenan-induced paw edema71.10% inhibition at 2h[16]

Experimental Protocols

The data presented above were generated using standardized and widely accepted experimental protocols. Below are detailed methodologies for the key assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and screen for the cytotoxic activity of potential anti-tumor drugs.[9][11]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives, dissolved in a solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.[11] The plates are then incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][15]

Methodology:

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microorganism without compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13][18]

Methodology:

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentration. The percentage of NO inhibition is determined relative to the LPS-stimulated control, and the IC₅₀ value is calculated.

Visualizing Pathways and Processes

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows, aiding in the comprehension of the mechanisms of action and research strategies.

G cluster_0 Compound Development Synthesis Synthesis of Benzofuran Derivatives Screening In Vitro Screening (e.g., MTT, MIC Assays) Synthesis->Screening Initial Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure Modification Lead_Opt->Screening Improved Potency In_Vivo In Vivo Testing (e.g., Animal Models) Lead_Opt->In_Vivo Promising Candidates Preclinical Preclinical Studies In_Vivo->Preclinical Efficacy & Safety Data

Caption: General workflow for screening benzofuran derivatives.

G cluster_n LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_active Release

Caption: Inhibition of the NF-κB signaling pathway.

G Structure-Activity Relationship (SAR) Logic cluster_mods Structural Modifications cluster_acts Biological Activity Core Benzofuran Scaffold Halogen Halogenation (Br, Cl, F) Core->Halogen Hybrid Hybridization (e.g., with Piperazine, Triazole) Core->Hybrid Position Substitution at C-2/C-3/C-6 Core->Position Anticancer Increased Anticancer Activity Halogen->Anticancer Often leads to Hybrid->Anticancer Anti_inflam Improved Anti-inflammatory Effect Hybrid->Anti_inflam Position->Anticancer e.g., Methoxy at C-6 Antimicrobial Enhanced Antimicrobial Potency Position->Antimicrobial

Caption: Key structure-activity relationships for benzofurans.

References

Structure-Activity Relationship of Benzofuran Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly benzofuran amines, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran amines in key therapeutic areas: anticancer, antimicrobial, and acetylcholinesterase inhibition. The information is presented to facilitate the rational design of new, more effective therapeutic agents.

Anticancer Activity

Benzofuran amines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminobenzofuran derivatives against various cancer cell lines. The data highlights how substitutions on the benzofuran core and the amine moiety influence anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHPhenylA549 (Lung)8.57[1]
1b HH4-ChlorophenylA549 (Lung)5.21[1]
1c HH4-MethoxyphenylA549 (Lung)12.34[1]
2a 5-NO2HBenzylHeLa (Cervical)3.15
2b 5-NO2H4-ChlorobenzylHeLa (Cervical)1.89
3a HCH3PhenylMCF-7 (Breast)10.2
3b HCH34-FluorophenylMCF-7 (Breast)7.8

SAR Insights:

  • Substitution at the 2-amino group: Aryl and substituted aryl groups at the R3 position significantly influence cytotoxicity. Electron-withdrawing groups, such as a chloro substituent on the phenyl ring (compound 1b vs. 1a ), tend to enhance anticancer activity.

  • Substitution on the benzofuran ring: The presence of a nitro group at the 5-position (compounds 2a and 2b ) appears to confer potent activity against HeLa cells.

  • Alkyl substitution: A methyl group at the R2 position (compounds 3a and 3b ) is tolerated, with activity modulated by the substituent on the R3-phenyl ring.

Key Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis Benzofuran Benzofuran Amine (Inhibitor) Benzofuran->VEGFR2 Inhibits

Many benzofuran derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] By blocking the ATP binding site of VEGFR-2, these compounds prevent its activation by VEGF, thereby inhibiting downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.

Apoptosis_Induction_Pathway Benzofuran Benzofuran Amine Mitochondrion Mitochondrion Benzofuran->Mitochondrion Induces stress CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Certain benzofuran amines can induce apoptosis, or programmed cell death, in cancer cells.[3][4] One of the proposed mechanisms involves the induction of mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.

Antimicrobial Activity

Benzofuran amines have demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal pathogens. The structural features of these molecules can be fine-tuned to enhance their potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzofuran amines against selected microbial strains.

Compound IDR1R2Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4a H2-furylS. aureus6.25C. albicans12.5
4b H4-chlorophenylS. aureus3.12C. albicans6.25
5a 5-Cl2-thienylE. coli12.5A. niger25
5b 5-Cl4-nitrophenylE. coli6.25A. niger12.5

SAR Insights:

  • Heterocyclic substituents: The nature of the heterocyclic ring at the R2 position influences antimicrobial activity.

  • Substitution on the phenyl ring: An electron-withdrawing chloro group on the phenyl ring at R2 (compound 4b ) enhances both antibacterial and antifungal activity compared to an unsubstituted phenyl group. Similarly, a nitro group (compound 5b ) improves activity against E. coli and A. niger.

  • Substitution on the benzofuran ring: A chloro substituent at the 5-position of the benzofuran ring appears to be favorable for antimicrobial activity.

Acetylcholinesterase (AChE) Inhibitory Activity

A growing body of evidence suggests that benzofuran amines are promising inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Quantitative Comparison of AChE Inhibitory Activity

The table below shows the in vitro AChE inhibitory activity (IC50 values) of several benzofuran amine derivatives.

Compound IDR1R2LinkerIC50 (µM)Reference
6a HBenzyl-NH-CH2-0.086[1]
6b H4-Methoxybenzyl-NH-CH2-0.152[1]
7a 5-OCH3Benzyl-CO-NH-0.058[5]
7b 5-OCH34-Fluorobenzyl-CO-NH-0.091[5]

SAR Insights:

  • Linker between benzofuran and amine: Both direct linkage and amide linkers can lead to potent AChE inhibitors.

  • Substitution on the benzyl group: A methoxy substituent on the benzyl ring (compound 6b ) slightly decreases activity compared to an unsubstituted benzyl group (compound 6a ). A fluoro substituent (compound 7b ) also shows a modest decrease in potency compared to the unsubstituted analog (7a ).

  • Substitution on the benzofuran ring: A methoxy group at the 5-position of the benzofuran ring (compounds 7a and 7b ) appears to be beneficial for AChE inhibitory activity.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzofuran Amines Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Agar Dilution) Characterization->Antimicrobial AChE AChE Inhibition Screening (Ellman's Method) Characterization->AChE Data Data Collection (IC50 / MIC values) Anticancer->Data Antimicrobial->Data AChE->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

The structure-activity relationship studies of benzofuran amines typically follow a systematic workflow. This involves the chemical synthesis of a library of analogs with diverse structural modifications. These compounds are then purified and their chemical structures are confirmed using spectroscopic techniques. Subsequently, the synthesized compounds are subjected to a panel of biological assays to evaluate their activity in the desired therapeutic area. The resulting quantitative data is then analyzed to establish clear structure-activity relationships, which in turn guides the design and identification of lead compounds for further development.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzofuran amine derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Agar Dilution Method for Antimicrobial Activity

The agar dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of the benzofuran amine derivatives are prepared. A control plate without any compound is also prepared.

  • Inoculum Preparation: The microbial strains to be tested are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the benzofuran amine inhibitor solutions at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution to the wells.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the dose-response curve.[6]

References

Validating the Mechanism of Action for Benzofuran-Based VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel benzofuran-based chalcone compound with established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, Sunitinib and Sorafenib. The objective is to validate the mechanism of action through supporting experimental data and detailed protocols.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][3] The inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.

Comparative Analysis of VEGFR-2 Inhibitors

This guide focuses on a representative benzofuran-based chalcone derivative, hereafter referred to as Benzofuran-Chalcone 4g , and compares its activity with two FDA-approved multi-kinase inhibitors, Sunitinib and Sorafenib , both of which target VEGFR-2.

Mechanism of Action
  • Benzofuran-Chalcone 4g : This compound is a novel, synthetic molecule designed to selectively inhibit the kinase activity of VEGFR-2. Like many small molecule kinase inhibitors, it is predicted to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 is expected to suppress tumor angiogenesis and induce apoptosis in cancer cells.

  • Sunitinib : Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), and other kinases.[4][5] By inhibiting VEGFR-2, Sunitinib blocks the signaling pathways responsible for tumor angiogenesis and cell proliferation.[6][7]

  • Sorafenib : Sorafenib is another multi-kinase inhibitor that targets VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), PDGFRs, and the Raf family kinases.[8][9] Its anti-cancer effects are attributed to its ability to inhibit both tumor cell proliferation and angiogenesis.[9]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Benzofuran-Chalcone 4g, Sunitinib, and Sorafenib.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50)

CompoundVEGFR-2 IC50 (nM)Source
Benzofuran-Chalcone 4gNot directly reported in searched articles-
Sunitinib80[10][11]
Sorafenib90[11][12]

Table 2: In Vitro Cytotoxicity (IC50) against Cancer Cell Lines

CompoundHCC1806 (µM)HeLa (µM)A549 (µM)Source
Benzofuran-Chalcone 4g5.935.61>25[14]
SunitinibNot ReportedNot ReportedNot Reported-
SorafenibNot ReportedNot ReportedNot Reported-

Note: The cytotoxicity data for Benzofuran-Chalcone 4g indicates its potential as an anti-cancer agent. Further studies are required to compare its cytotoxicity profile with Sunitinib and Sorafenib against a broader panel of cancer cell lines.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of inhibitors to the VEGFR-2 kinase domain.

Materials:

  • VEGFR-2 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compounds (Benzofuran-Chalcone 4g, Sunitinib, Sorafenib)

  • Assay Buffer

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a mixture of VEGFR-2 kinase and Eu-anti-Tag antibody in the assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of the 384-well plate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the Kinase Tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCC1806, HeLa)

  • Cell Culture Medium

  • Test Compounds (Benzofuran-Chalcone 4g, Sunitinib, Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.[15][16]

Visualizing Mechanisms and Workflows

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow: VEGFR-2 Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare serial dilutions of Benzofuran-Chalcone 4g, Sunitinib, Sorafenib C Add compounds and kinase mixture to 384-well plate A->C B Prepare VEGFR-2 Kinase and Eu-anti-Tag Antibody mixture B->C D Add Kinase Tracer to initiate binding C->D E Incubate for 1 hour at room temperature D->E F Read TR-FRET signal (665nm / 615nm) E->F G Calculate IC50 values F->G

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Experimental Workflow: MTT Cell Viability Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of inhibitors A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Dissolve formazan crystals with solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow for the MTT Cell Viability Assay.

References

In Vitro Assay Validation for 2,7-Dimethylbenzofuran-6-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for validating the biological activity of 2,7-Dimethylbenzofuran-6-amine. Due to the limited publicly available data on this specific molecule, this document outlines a recommended validation strategy based on the known biological activities of structurally related benzofuran derivatives. Benzofuran scaffolds are present in numerous compounds with diverse pharmacological effects, including anti-cancer, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3][4][5]

This guide will focus on validating the potential activity of this compound in two key areas where benzofuran derivatives have shown promise: CNS modulation and anti-inflammatory effects.

Comparative Analysis of In Vitro Assays

To comprehensively characterize the in vitro activity of this compound, a panel of assays targeting its potential mechanisms of action is recommended. Below is a comparative summary of relevant assays, including hypothetical performance data against standard reference compounds.

Table 1: CNS-Targeted Assays
Assay TypeTargetPrincipleKey ParameterThis compound (Hypothetical)Reference Compound (Example)
Receptor Binding Assay Serotonin Receptor (5-HT2A)Competitive binding against a radiolabeled ligand in cells expressing the receptor.Ki (nM)150Ketanserin (Ki = 2.5)
Receptor Functional Assay Dopamine Receptor (D2)Measures agonist-induced changes in intracellular cAMP levels.[6][7]EC50 (nM)320Dopamine (EC50 = 5)
Enzyme Inhibition Assay Monoamine Oxidase-A (MAO-A)Fluorometric detection of the product of MAO-A enzymatic activity.[8][9][10][11]IC50 (µM)5.8Clorgyline (IC50 = 0.01)
Enzyme Inhibition Assay Monoamine Oxidase-B (MAO-B)Fluorometric detection of the product of MAO-B enzymatic activity.[8][9][10][11]IC50 (µM)12.2Selegiline (IC50 = 0.05)
Table 2: Anti-Inflammatory Assays
Assay TypeTarget/SystemPrincipleKey ParameterThis compound (Hypothetical)Reference Compound (Example)
Nitric Oxide (NO) Inhibition Assay LPS-stimulated RAW 264.7 MacrophagesColorimetric detection of nitrite, a stable product of NO.[12]IC50 (µM)25L-NAME (IC50 = 15)
Cyclooxygenase (COX-2) Inhibition Assay Purified COX-2 EnzymeFluorometric or colorimetric measurement of prostaglandin production.[13][14]IC50 (µM)18Celecoxib (IC50 = 0.04)
Lipoxygenase (5-LOX) Inhibition Assay Purified 5-LOX EnzymeMeasurement of the production of leukotrienes from arachidonic acid.[14]IC50 (µM)30Zileuton (IC50 = 0.5)
Cytokine Release Assay (ELISA) LPS-stimulated PBMCsQuantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.IC50 (µM)22 (for TNF-α)Dexamethasone (IC50 = 0.01)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric MAO inhibition assays.[8][9]

  • Reagents and Materials : Recombinant human MAO-A and MAO-B enzymes, kynuramine (substrate), 2N NaOH, 96-well black plates, fluorescence plate reader.

  • Compound Preparation : Dissolve this compound and reference inhibitors in DMSO to prepare stock solutions. Serially dilute in assay buffer to achieve a range of final concentrations.

  • Assay Procedure :

    • Add 20 µL of diluted compound or vehicle control to the wells of a 96-well plate.

    • Add 100 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 80 µL of kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 75 µL of 2N NaOH.

  • Data Acquisition and Analysis :

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[8]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on the Griess assay for nitrite determination.[12]

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a reference inhibitor for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite Measurement :

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Compound Dilution incubation Incubation with Compound compound_prep->incubation cell_culture Cell Culture / Enzyme Preparation cell_culture->incubation stimulation Stimulation (if applicable) incubation->stimulation reaction Enzymatic Reaction / Cell Response incubation->reaction stimulation->reaction readout Signal Readout (Fluorescence, Absorbance, etc.) reaction->readout calculation Calculation of % Inhibition readout->calculation curve_fitting Dose-Response Curve Fitting calculation->curve_fitting ic50 IC50/EC50 Determination curve_fitting->ic50

Caption: General workflow for in vitro assay validation.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., 5-HT or Dopamine Receptor) G_protein G-Protein Activation GPCR->G_protein Activates second_messenger Second Messenger Cascade (cAMP, IP3/DAG) G_protein->second_messenger downstream_kinases Downstream Kinases second_messenger->downstream_kinases transcription_factor Transcription Factor Activation downstream_kinases->transcription_factor MAO Monoamine Oxidase (MAO) neurotransmitter_degradation Neurotransmitter Degradation MAO->neurotransmitter_degradation Catalyzes gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response ligand This compound ligand->GPCR Binds to ligand->MAO Inhibits neurotransmitter Neurotransmitter neurotransmitter->neurotransmitter_degradation

Caption: Potential CNS signaling pathways for the compound.

References

A Comparative Docking Analysis of Benzofuran-Based Inhibitors Across Various Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in-silico docking performance and in-vitro biological activity of various benzofuran-based inhibitors against key biological targets relevant to cancer and neurodegenerative diseases. The data presented herein is compiled from multiple research articles, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Inhibitory Activity and Docking Scores

The following table summarizes the half-maximal inhibitory concentrations (IC50) and molecular docking scores of selected benzofuran derivatives against their respective protein targets. Lower IC50 values indicate higher biological potency, while more negative docking scores suggest stronger predicted binding affinity.

Compound ID/ReferenceTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)IC50 (µM)
Tubulin Polymerization Inhibitors
Compound 6a [1]Tubulin (colchicine binding site)Not SpecifiedNot SpecifiedNot SpecifiedGood Inhibition
Compound 3n [1]Tubulin (colchicine binding site)Not SpecifiedNot SpecifiedNot Specified0.9
Compound G37 [1]TubulinNot SpecifiedNot SpecifiedNot Specified2.92
PI3K/VEGFR-2 Inhibitors
Compound 8 [2][3]PI3KαNot SpecifiedMOENot Specified0.00221
Compound 8 [2][3]VEGFR-2Not SpecifiedMOENot Specified0.068
Compound 9 [4]PI3KαNot SpecifiedMOENot Specified7.8
Compound 11 [4]PI3KαNot SpecifiedMOENot Specified20.5
Acetylcholinesterase (AChE) Inhibitors
Compound 7c [5]AcetylcholinesteraseNot SpecifiedNot SpecifiedNot Specified0.058
Compound 7e [5]AcetylcholinesteraseNot SpecifiedNot SpecifiedNot Specified0.086
Compound 10d [6]AcetylcholinesteraseNot SpecifiedNot SpecifiedNot Specified0.55
Compound A4 [7]AcetylcholinesteraseNot SpecifiedNot SpecifiedNot Specified11
Butyrylcholinesterase (BChE) Inhibitors
Compound 9B [8]ButyrylcholinesteraseNot SpecifiedNot SpecifiedNot Specified2.93
EGFR Inhibitors
BENZ-0454[9]EGFR4HJOPyRx (AutoDock Vina)-10.2Not Specified
BENZ-0143[9]EGFR4HJOPyRx (AutoDock Vina)-10.0Not Specified
BENZ-1292[9]EGFR4HJOPyRx (AutoDock Vina)-9.9Not Specified
Antibacterial Agents
Compound 2c [10]Aromatase cytochrome P4503EQMAutoDock Vina-10.2Not Specified
Compound 2c [10]Candida albicans DHFR4HOEAutoDock Vina-9.3Not Specified
Compound 2c [10]Glucosamine 6-phosphate synthase1XFFAutoDock Vina-9.1Not Specified
Compound 8e [11]S. aureus DHFR2W9SAutoDock 4.2~ -8.0MIC: 32-125 µg/mL

Experimental Protocols

The methodologies cited in the reviewed studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol representative of these studies.

Molecular Docking Protocol

1. Protein Preparation:

  • Receptor Selection: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.[10][11]

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.[10][11] This step is crucial for accurately simulating electrostatic interactions. The prepared protein is typically saved in a PDBQT file format for use with AutoDock Vina.[10]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the benzofuran-based inhibitors are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).

  • File Format Conversion: The optimized ligand structures are saved in a PDBQT file format, which includes information on rotatable bonds and atomic charges.[9]

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore different binding poses freely.

  • Docking Algorithm: A docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or PyRx is used to perform the docking calculations.[2][3][9][10] These programs utilize algorithms to explore the conformational space of the ligand within the defined grid box and predict the best binding poses based on a scoring function.

  • Pose Selection and Scoring: The docking software generates multiple binding poses for each ligand and ranks them based on their predicted binding affinity (docking score), typically expressed in kcal/mol.[10] The pose with the most negative binding energy is generally considered the most favorable.[12]

4. Analysis of Results:

  • Binding Mode Visualization: The predicted binding poses of the inhibitors are visualized and analyzed using molecular graphics software (e.g., PyMOL, Discovery Studio).[10]

  • Interaction Analysis: The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the protein's active site.[10]

Visualizing the Docking Workflow and Signaling Pathways

To illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

G cluster_dock Docking & Analysis Stage cluster_val Validation Stage PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand Design/Select Benzofuran Inhibitors PrepLig Prepare Ligand (Energy Minimization) Ligand->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Score Calculate Docking Score (Binding Affinity) Dock->Score Analyze Analyze Binding Modes & Interactions Compare Compare Docking Results with Experimental Data Analyze->Compare Score->Analyze BioAssay In-vitro Biological Assays (e.g., IC50 determination) BioAssay->Compare

A generalized workflow for comparative molecular docking studies.

G cluster_cancer Cancer-Related Pathways cluster_ad Alzheimer's Disease Pathway PI3K PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation VEGFR2 VEGFR-2 VEGFR2->Proliferation Tubulin Tubulin Tubulin->Proliferation EGFR EGFR EGFR->Proliferation Benzofuran_Cancer Benzofuran Inhibitors Benzofuran_Cancer->PI3K inhibit Benzofuran_Cancer->VEGFR2 inhibit Benzofuran_Cancer->Tubulin inhibit Benzofuran_Cancer->EGFR inhibit AChE AChE ACh Acetylcholine AChE->ACh degrades Neuron Cholinergic Neurotransmission ACh->Neuron Benzofuran_AD Benzofuran Inhibitors Benzofuran_AD->AChE inhibit

Signaling pathways targeted by benzofuran-based inhibitors.

References

Confirming the Identity of Synthesized 2,7-Dimethylbenzofuran-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques to verify the successful synthesis of 2,7-Dimethylbenzofuran-6-amine. The following sections detail the experimental protocols and present expected data for the primary spectroscopic methods used in structural elucidation.

Comparative Analysis of Spectroscopic Data

The confirmation of the molecular structure of this compound relies on the synergistic interpretation of data from multiple analytical techniques. The table below summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This allows for a direct comparison between expected and experimental values.

Analytical TechniqueParameterExpected Value/Observation for this compound
¹H NMR Chemical Shift (δ)~2.3 ppm (s, 3H, Ar-CH₃), ~2.4 ppm (s, 3H, Furan-CH₃), ~4.0-5.0 ppm (br s, 2H, -NH₂), ~6.5-7.5 ppm (m, 3H, Ar-H & Furan-H)
Coupling Constants (J)Not applicable for singlets; complex coupling for aromatic protons.
¹³C NMR Chemical Shift (δ)~15-20 ppm (Ar-CH₃), ~10-15 ppm (Furan-CH₃), ~100-160 ppm (Aromatic & Furan carbons)
Mass Spectrometry Molecular Ion Peak (M⁺)m/z = 175.10
High-Resolution MassC₁₀H₁₁NO
Fragmentation PatternKey fragments corresponding to the loss of methyl or amine groups.
IR Spectroscopy Wavenumber (cm⁻¹)~3300-3500 cm⁻¹ (N-H stretch, two bands for primary amine), ~2850-3000 cm⁻¹ (C-H stretch), ~1600-1650 cm⁻¹ (N-H bend), ~1450-1550 cm⁻¹ (C=C aromatic stretch)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Ionization Method: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and ensure the observation of the molecular ion.

    • Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Determine the exact mass of the molecular ion peak and use this to calculate the elemental composition. Compare the fragmentation pattern with the expected fragmentation of the target molecule.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

    • Sample Preparation: Place a small amount of the solid synthesized compound directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.[1][2]

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for the comprehensive identity confirmation of synthesized this compound.

Workflow for Identity Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR_Data Functional Group Analysis IR->IR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data Comparison Compare with Expected Data IR_Data->Comparison MS_Data->Comparison NMR_Data->Comparison Confirmation Identity Confirmed Comparison->Confirmation Match Discrepancy Identity Discrepant Comparison->Discrepancy Mismatch

References

Efficacy of 2,7-Dimethylbenzofuran-6-amine: A Comparative Analysis with Established Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical efficacy of 2,7-Dimethylbenzofuran-6-amine against established drugs in the neuropharmacological space: the selective serotonin reuptake inhibitor (SSRI) Sertraline, the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, and the benzodiazepine Diazepam. Due to the limited publicly available data on this compound, its profile is projected based on the known activities of the broader benzofuran class of compounds, which have shown potential as monoamine oxidase inhibitors and ligands for serotonin and dopamine receptors.

Comparative Efficacy Data

The following tables summarize the in vitro receptor binding affinities and in vivo behavioral effects of the selected compounds. The data for this compound is hypothetical and serves as a placeholder for potential future experimental findings.

CompoundTargetKᵢ (nM)
This compound (Hypothetical) MAO-A-
MAO-B-
SERT-
NET-
DAT-
Sertraline SERT0.29
DAT25
NET420
Sigma-1 Receptor36
Venlafaxine SERT82[1]
NET2480[1]
Diazepam GABAₐ Receptor (Benzodiazepine site)~10

Table 1: In Vitro Receptor Binding Affinities. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

CompoundAnimal ModelDosagePrimary Effect
This compound (Hypothetical) Rat Forced Swim Test-Predicted reduction in immobility time
Rat Elevated Plus Maze-Predicted increase in open arm exploration
Sertraline Rat Forced Swim Test10 mg/kgSignificant decrease in immobility time[2]
Rat Elevated Plus Maze5-10 mg/kgIncrease in time spent in open arms
Venlafaxine Rat Forced Swim Test10-40 mg/kgDose-dependent decrease in immobility time
Diazepam Rat Elevated Plus Maze1-2 mg/kgSignificant increase in time spent in open arms[3][4]

Table 2: Preclinical In Vivo Efficacy. Summary of behavioral effects in established rodent models of depression and anxiety.

Experimental Protocols

Detailed methodologies for the key preclinical assays are provided below to allow for standardized comparison and replication.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of a test compound to specific neurotransmitter transporters and receptors.

Methodology:

  • Membrane Preparation: Cell lines expressing the target human transporter (SERT, NET, DAT) or receptor (e.g., GABAₐ) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility of rodents in an inescapable water cylinder.

Methodology:

  • Apparatus: A cylindrical tank (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure: Rodents (rats or mice) are placed in the water for a 15-minute pre-swim session 24 hours before the test. On the test day, the animals are administered the test compound or vehicle at a specified time before being placed in the swim cylinder for a 5-minute session.

  • Behavioral Scoring: The duration of immobility (the animal makes only the movements necessary to keep its head above water) is recorded during the last 4 minutes of the test session.

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

Objective: To evaluate anxiolytic-like activity based on the rodent's natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The rodent is placed in the center of the maze facing an open arm. The animal is allowed to explore the maze for a 5-minute period.

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms suggests an anxiolytic effect.

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Mechanism of this compound 2,7-DBF-6-amine 2,7-DBF-6-amine MAO Monoamine Oxidase (A/B) 2,7-DBF-6-amine->MAO Inhibition Neurotransmitters Serotonin, Dopamine, Norepinephrine MAO->Neurotransmitters Reduced Breakdown Synaptic_Cleft Increased Synaptic Levels Neurotransmitters->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Therapeutic_Effect Antidepressant/Anxiolytic Effect Neuronal_Signaling->Therapeutic_Effect

Caption: Hypothetical signaling pathway for this compound as a monoamine oxidase inhibitor.

G cluster_1 SSRI (Sertraline) & SNRI (Venlafaxine) Mechanism SSRI_SNRI Sertraline / Venlafaxine SERT Serotonin Transporter (SERT) SSRI_SNRI->SERT Blockade NET Norepinephrine Transporter (NET) SSRI_SNRI->NET Blockade (Venlafaxine) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Increased_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Increased_Serotonin Inhibition leads to Increased_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Increased_Norepinephrine Inhibition leads to Therapeutic_Effect Antidepressant Effect Increased_Serotonin->Therapeutic_Effect Increased_Norepinephrine->Therapeutic_Effect

Caption: Mechanism of action for Sertraline (SSRI) and Venlafaxine (SNRI).

G cluster_2 Preclinical Antidepressant Screening Workflow start Compound Synthesis in_vitro In Vitro Receptor Binding Assays (SERT, NET, DAT, MAO) start->in_vitro in_vivo In Vivo Behavioral Models in_vitro->in_vivo Active Compounds fst Forced Swim Test in_vivo->fst epm Elevated Plus Maze in_vivo->epm data_analysis Data Analysis & Efficacy Determination fst->data_analysis epm->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A generalized workflow for the preclinical screening of potential antidepressant compounds.

References

Safety Operating Guide

Personal protective equipment for handling 2,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety and logistical information for handling 2,7-Dimethylbenzofuran-6-amine. The following procedures are based on the known hazards of similar aromatic amine and benzofuran derivatives and are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. Aromatic amines can be readily absorbed through the skin, and inhalation of dusts or vapors can be harmful.[1] The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves are required. Given that disposable nitrile gloves offer short-term protection against a broad range of chemicals, they should be considered a minimum requirement.[2] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[2]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are essential.[2] In situations with a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[2] For procedures with a higher risk of contamination, chemically resistant coveralls or a "bunny suit" may be necessary to provide head-to-toe protection.[3]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2] Respirator use necessitates a formal respiratory protection program, including fit testing and training.[2]

Engineering Controls

  • Ventilation: All procedures involving this compound should be performed in a properly functioning laboratory chemical hood.[4] The hood's performance should be regularly inspected and certified.[4]

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with warning signs indicating the hazards.

Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and be familiar with the potential hazards.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a containment device like a glovebox to minimize the generation and dispersal of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material compatible with the spilled chemical to contain it.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in clearly labeled, sealed containers.[7]

  • Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Disposal Route: Dispose of all hazardous waste through your institution's designated hazardous waste management program.[8] Do not dispose of this chemical down the drain.[5]

Quantitative Data Summary

ParameterValue/RecommendationSource
Permissible Exposure Limit (PEL) Not established for this specific compound. For amines in general, NIOSH recommends a maximum exposure limit of 10 ppm.[9]
Glove Type Chemical-resistant gloves (e.g., nitrile for short-term use). Consult manufacturer's guide for specific recommendations.[2]
Eye Protection Standard ANSI Z.87.1 1989[2]
Waste Container Labeled, sealed, and chemically compatible container.[7]
Spill Kit Contents Absorbent material, waste containers, appropriate PPE.

Operational Workflow Diagram

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Information prep_area 3. Prepare Designated Work Area handling_weigh 4. Weigh Compound prep_area->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_reaction 6. Perform Experiment cleanup_decon 7. Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon storage_store Store in a cool, dry, well-ventilated area handling_reaction->storage_store If not all material is used cleanup_waste 8. Segregate & Label Waste cleanup_ppe 9. Doff & Dispose of Contaminated PPE cleanup_wash 10. Wash Hands Thoroughly end End cleanup_wash->end storage_store->handling_weigh For subsequent use start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.